molecular formula C39H56O11 B12393445 2-O-Sinapoyl makisterone A

2-O-Sinapoyl makisterone A

Cat. No.: B12393445
M. Wt: 700.9 g/mol
InChI Key: YZXUMPLPZGHEBG-GPPPMMNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-Sinapoyl makisterone A is a useful research compound. Its molecular formula is C39H56O11 and its molecular weight is 700.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H56O11

Molecular Weight

700.9 g/mol

IUPAC Name

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H56O11/c1-21(35(2,3)45)15-32(42)38(6,46)31-12-14-39(47)24-18-26(40)25-19-27(41)30(20-36(25,4)23(24)11-13-37(31,39)5)50-33(43)10-9-22-16-28(48-7)34(44)29(17-22)49-8/h9-10,16-18,21,23,25,27,30-32,41-42,44-47H,11-15,19-20H2,1-8H3/b10-9+/t21-,23+,25+,27-,30+,31+,32-,36-,37-,38-,39-/m1/s1

InChI Key

YZXUMPLPZGHEBG-GPPPMMNLSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O

Canonical SMILES

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C=CC5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-O-Sinapoyl Makisterone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-Sinapoyl makisterone A is a novel phytoecdysteroid, a naturally occurring polyhydroxylated steroid from the plant kingdom, which has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2) protein expression. This technical guide provides a comprehensive overview of its chemical structure, natural source, and biological activity. It details the methodologies for its isolation and characterization and presents available quantitative data. Furthermore, this document illustrates the putative signaling pathway affected by this compound and the general experimental workflow for its investigation. This guide is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of ecdysteroid derivatives.

Introduction

Ecdysteroids are a class of steroid hormones in arthropods, but they are also found in various plant species, where they are referred to as phytoecdysteroids. These compounds are known for a wide range of biological activities. Makisterone A is a C28 ecdysteroid that plays a role in insect molting. Its derivatization, such as the attachment of a sinapoyl group, can lead to novel biological properties.

This compound is a recently discovered derivative of makisterone A. It is a sinapic acid-ecdysteroid hybrid that has been isolated from the roots of Fibraurea recisa.[1][2][3] This compound has garnered scientific interest due to its significant and selective suppression of cyclooxygenase-2 (COX-2) protein expression, suggesting its potential as an anti-inflammatory agent.[1][2][3]

Chemical Structure and Properties

This compound is characterized by a makisterone A core with a sinapoyl group esterified at the 2-hydroxyl position. The sinapoyl moiety is derived from sinapic acid, a common phenylpropanoid. The presence and position of this group are crucial for its biological activity.

Table 1: Physicochemical Properties of Makisterone A (Core Structure)

PropertyValueSource
Molecular FormulaC₂₈H₄₆O₇--INVALID-LINK--
Molecular Weight494.7 g/mol --INVALID-LINK--
IUPAC Name(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one--INVALID-LINK--

Note: The properties of the full this compound molecule were not fully available in the searched literature. The data for the core structure, Makisterone A, is provided for reference.

Biological Activity

The primary biological activity identified for this compound is the significant suppression of cyclooxygenase-2 (COX-2) protein expression.[1][2][3] This effect was observed in lipopolysaccharide-induced RAW 264.7 macrophage cells.[1][2]

Table 2: Biological Activity of this compound

TargetEffectConcentration RangeCell LineSource
COX-2 Protein ExpressionSignificant suppression1–30 μMRAW 264.7[1][2][3]
Nitric Oxide (NO) ProductionNo inhibitionNot specifiedRAW 264.7[1][2]
Inducible Nitric Oxide Synthase (iNOS) Protein ExpressionNo inhibitionNot specifiedRAW 264.7[1][2]

Interestingly, a related compound, 3-O-sinapoyl makisterone A, did not exhibit the same inhibitory effect on COX-2 expression, indicating that the position of the sinapoyl group is critical for this specific biological activity.[1][2][3] Furthermore, the parent compounds, methyl sinapate and makisterone A, showed minimal effect on COX-2 expression, highlighting the synergistic effect of the hybrid molecule.[1][2][3][4]

Signaling Pathway

The selective suppression of COX-2 protein expression by this compound suggests an interaction with the upstream signaling pathways that regulate the transcription and translation of the PTGS2 gene (which codes for COX-2). While the precise mechanism for this compound is yet to be fully elucidated, the general signaling cascade leading to COX-2 expression in response to inflammatory stimuli like lipopolysaccharide (LPS) is well-documented. It often involves the activation of transcription factors such as NF-κB.

COX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB NF-κB_active NF-κB NF-κB NF-κB IκB->NF-κB NF-κB->NF-κB_active 2-O-SM 2-O-Sinapoyl Makisterone A 2-O-SM->IKK Inhibition (Putative) PTGS2_gene PTGS2 Gene NF-κB_active->PTGS2_gene COX2_mRNA COX-2 mRNA PTGS2_gene->COX2_mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein

Caption: Putative signaling pathway for COX-2 inhibition.

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature for the isolation and biological evaluation of this compound. The specific details from the primary research could not be accessed.

Isolation and Purification

The isolation of this compound from the roots of Fibraurea recisa involves a multi-step chromatographic process.

Isolation_Workflow A Dried and powdered roots of Fibraurea recisa B Extraction with a suitable solvent (e.g., Methanol) A->B C Solvent Partitioning (e.g., with n-hexane, ethyl acetate, and n-butanol) B->C D Column Chromatography of the active fraction (e.g., Ethyl Acetate fraction) on Silica Gel C->D E Further separation by Preparative High-Performance Liquid Chromatography (HPLC) D->E F Isolation of pure this compound E->F

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material is extracted exhaustively with a polar solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

  • Preparative HPLC: The sub-fraction containing the compound of interest is further purified by preparative reverse-phase HPLC using a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to afford the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESIQTOFMS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and comparison with literature data.

COX-2 Protein Expression Assay (Western Blot)

The effect of this compound on COX-2 protein expression in RAW 264.7 macrophages is typically determined by Western blot analysis.

Detailed Steps:

  • Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a longer period (e.g., 24 hours).

  • Protein Extraction: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins. The protein concentration is determined using a standard method, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for COX-2 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software. A housekeeping protein, such as β-actin or GAPDH, is used as a loading control to normalize the COX-2 protein levels.

Data Presentation

The structural elucidation of this compound relies on detailed NMR and MS data. While the complete dataset from the primary literature was not accessible, the following tables represent the type of data that would be collected.

Table 3: Representative ¹H NMR Data for an Ecdysteroid Sinapoyl Ester (Hypothetical)

Positionδ (ppm)MultiplicityJ (Hz)
H-25.11m
H-34.05m
H-76.25s
H-2'6.80s
H-6'6.80s
H-7'7.60d15.9
H-8'6.35d15.9
OCH₃3.95s

Note: This is a hypothetical representation based on typical chemical shifts for such compounds. Actual values may vary.

Table 4: Representative ¹³C NMR Data for an Ecdysteroid Sinapoyl Ester (Hypothetical)

Positionδ (ppm)
C-272.5
C-368.0
C-6204.0
C-7121.5
C-8165.0
C-1'126.0
C-7'146.0
C-9'168.5
OCH₃56.5

Note: This is a hypothetical representation based on typical chemical shifts for such compounds. Actual values may vary.

Conclusion and Future Directions

This compound is a promising natural product with selective COX-2 inhibitory activity. Its unique structure, combining an ecdysteroid and a phenylpropanoid moiety, underscores the potential for discovering novel bioactive compounds through the exploration of natural product derivatives.

Future research should focus on:

  • Elucidating the precise molecular mechanism of COX-2 inhibition.

  • Conducting in vivo studies to evaluate its anti-inflammatory efficacy and pharmacokinetic profile.

  • Developing a synthetic route to enable the production of larger quantities for further investigation and potential therapeutic development.

  • Investigating other potential biological activities of this compound and related ecdysteroid esters.

This technical guide provides a foundational understanding of this compound for the scientific community, aiming to stimulate further research into its therapeutic potential.

References

2-O-Sinapoyl makisterone A chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2-O-Sinapoyl makisterone A. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available information on the parent compound, Makisterone A, to infer the characteristics of its sinapoyl derivative.

Chemical Structure and Identification

This compound is a derivative of Makisterone A, an ecdysteroid, which is a class of steroid hormones in insects that regulate molting and development.[1][2] The structure of this compound is characterized by the attachment of a sinapoyl group to the Makisterone A backbone at the 2-hydroxyl position via an ester linkage.

Makisterone A: A C28 ecdysteroid, it is a hexahydroxy molting hormone.[2] The chemical formula for Makisterone A is C₂₈H₄₆O₇.[1][3]

Sinapoyl Group: Derived from sinapic acid, a naturally occurring hydroxycinnamic acid found in many plants. Its chemical formula is C₁₁H₁₀O₄ (as a functional group).

The resulting structure of this compound combines these two moieties.

Physicochemical Properties

PropertyValue (Makisterone A)Value (this compound - Calculated)Reference
Molecular Formula C₂₈H₄₆O₇C₃₉H₅₄O₁₁[1][3]
Molecular Weight 494.7 g/mol 698.8 g/mol [1][3]
IUPAC Name (2β,3β,5β,22R,24R)-2,3,14,20,22,25-hexahydroxy-ergost-7-en-6-one(2S,3R,5R,9R,10R,13R,14S,17S)-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy]-3,14-dihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one[1]
Solubility Soluble in DMSO, Ethanol, MethanolNot experimentally determined[1]
SMILES CC(O)(C)--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--(O)[C@@]1([H])CC[C@@]2(O)C3=CC([C@]4([H])C--INVALID-LINK----INVALID-LINK--C[C@]4(C)[C@@]3([H])CC[C@@]21C)=OCOC1=C(O)C(OC)=CC(=C1)/C=C/C(=O)O[C@H]1C[C@@]2(C)C3CC[C@@]4(O)C(CC[C@H]4C(=O)C=C3[C@H]2CC1O)C(C)(O)--INVALID-LINK--C--INVALID-LINK--C(C)(C)O[1]
InChI Key IJRBORPEVKCEQD-JMQWOFAPSA-NNot available[1]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically documented. However, the activities of its parent compound, Makisterone A, and the sinapoyl moiety provide insights into its potential functions.

Makisterone A is recognized as a significant insect molting hormone.[2] It exerts its effects by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.

Furthermore, studies have indicated that Makisterone A can attenuate experimental cholestasis by activating the farnesoid X receptor (FXR), a key regulator of bile acid metabolism.

The sinapoyl moiety is known for its antioxidant and UV-screening properties in plants. The addition of this group to Makisterone A could potentially modify its binding affinity to receptors, alter its metabolic stability, or introduce novel biological activities.

Below is a diagram illustrating the proposed signaling pathway of Makisterone A.

MakisteroneA_Signaling cluster_cell Target Cell cluster_nucleus Nucleus MakisteroneA Makisterone A EcR Ecdysone Receptor (EcR) MakisteroneA->EcR Binds EcR_USP EcR-USP Complex EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Gene_Transcription Gene Transcription EcRE->Gene_Transcription Regulates

Proposed signaling pathway of Makisterone A.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the current scientific literature.

General Synthetic Approach: The synthesis of this compound would likely involve the esterification of Makisterone A with sinapic acid or an activated derivative thereof. A general procedure would entail:

  • Protection of Hydroxyl Groups: Selective protection of the other hydroxyl groups on Makisterone A, leaving the 2-hydroxyl group available for reaction. This would likely involve the use of protecting groups such as silyl ethers.

  • Esterification: Reaction of the protected Makisterone A with an activated form of sinapic acid, such as sinapoyl chloride or an active ester, in the presence of a suitable base.

  • Deprotection: Removal of the protecting groups to yield this compound.

  • Purification: Purification of the final product using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Biological Assays: To evaluate the biological activity of this compound, the following assays could be employed, based on the known activity of Makisterone A:

  • Receptor Binding Assays: Competitive binding assays using radiolabeled ecdysteroids to determine the binding affinity of the compound to the ecdysone receptor.

  • Reporter Gene Assays: Cell-based assays using a reporter gene (e.g., luciferase) under the control of an ecdysone response element to measure the transcriptional activity of the compound.

  • Insect Molting Assays: In vivo or in vitro assays using insect models or cell lines to assess the compound's ability to induce molting or other developmental effects.

  • FXR Activation Assays: Assays to determine the ability of the compound to activate the farnesoid X receptor, similar to those used for Makisterone A.

The workflow for a typical biological evaluation is depicted below.

Biological_Evaluation_Workflow Compound This compound Binding_Assay Receptor Binding Assay (e.g., EcR) Compound->Binding_Assay Reporter_Assay Reporter Gene Assay Compound->Reporter_Assay InVivo_Assay In Vivo / In Vitro Assay (e.g., Molting) Compound->InVivo_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis InVivo_Assay->Data_Analysis

General workflow for biological evaluation.

Conclusion

This compound represents an interesting target for chemical and biological investigation. While direct experimental data is currently lacking, the known properties and activities of its constituent parts, Makisterone A and sinapic acid, provide a solid foundation for predicting its physicochemical characteristics and potential biological roles. Further research is warranted to synthesize this compound and explore its activity, which could lead to the development of new pharmacological agents or insect control agents.

References

The Uncharted Path: A Technical Whitepaper on the Putative Biosynthesis of 2-O-Sinapoyl Makisterone A in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 2-O-sinapoyl makisterone A has not been empirically detailed in published scientific literature. This document presents a scientifically grounded, hypothetical pathway based on established principles of brassinosteroid and phenylpropanoid metabolism in plants. The proposed final enzymatic step is inferential, drawing parallels from known sinapoylation reactions of other plant secondary metabolites.

Executive Summary

Makisterone A is a C28-brassinosteroid, a class of plant hormones crucial for growth and development. While the core brassinosteroid biosynthetic pathway is well-elucidated, the formation of its various conjugates is an expanding area of research. This whitepaper explores the hypothetical biosynthesis of this compound, a potential metabolite formed through the conjugation of makisterone A with sinapic acid. We will deconstruct the established biosynthetic pathways of its precursors—makisterone A and activated sinapic acid—and propose a putative final conjugation step catalyzed by an acyltransferase. This document provides a technical guide for researchers investigating novel brassinosteroid metabolism, complete with proposed enzymatic mechanisms, data summaries, and conceptual experimental workflows.

Biosynthesis of Precursor 1: Makisterone A

Makisterone A is a significant phytoecdysteroid and an intermediate in the brassinosteroid pathway. Its biosynthesis originates from the sterol campesterol. The pathway involves a series of hydroxylation, oxidation, and reduction reactions primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and reductase enzymes.

The formation of makisterone A branches from the main brassinosteroid pathway that leads to brassinolide. The key divergence involves the C-24 methylation pattern.

Key Enzymatic Steps in Makisterone A Biosynthesis

The conversion of campesterol to makisterone A is a multi-step process. Below is a summary of the critical reactions, though the exact order and intermediates can vary between plant species (late C-6 oxidation vs. early C-6 oxidation pathways).

StepPrecursorProductEnzyme Class (Example)Cellular Location
1CampesterolCampestanol5α-reductase (e.g., DET2)Endoplasmic Reticulum
2Campestanol6-deoxo-cathasteroneCytochrome P450 (e.g., CYP90B1/DWF4)Endoplasmic Reticulum
36-deoxo-cathasterone6-deoxo-teasteroneCytochrome P450 (e.g., CYP90C1/ROT3)Endoplasmic Reticulum
46-deoxo-teasterone6-deoxo-typhasterol3-oxo-5-alpha-steroid 4-dehydrogenaseEndoplasmic Reticulum
56-deoxo-typhasterol6-deoxo-castasteroneCytochrome P450Endoplasmic Reticulum
66-deoxo-castasteroneCastasteroneCytochrome P450 (e.g., CYP85A2)Endoplasmic Reticulum
7CastasteroneMakisterone A C-24 MethyltransferaseEndoplasmic Reticulum

Note: This table represents a simplified pathway. The order of hydroxylations and oxidations can differ.

Biosynthesis of Precursor 2: Activated Sinapic Acid

Sinapic acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway. For it to be conjugated to another molecule, it must first be activated, typically as a thioester with Coenzyme A (CoA), forming sinapoyl-CoA.

Phenylpropanoid Pathway to Sinapic Acid

The pathway begins with the amino acid phenylalanine.

StepPrecursorProductEnzyme
1L-PhenylalanineCinnamic acidPhenylalanine Ammonia-Lyase (PAL)
2Cinnamic acidp-Coumaric acidCinnamate 4-Hydroxylase (C4H)
3p-Coumaric acidp-Coumaroyl-CoA4-Coumarate:CoA Ligase (4CL)
4p-Coumaroyl-CoACaffeoyl-CoAp-Coumaroyl Shikimate Transferase (CST) & Coumaroyl 3'-Hydroxylase (C3'H)
5Caffeoyl-CoAFeruloyl-CoACaffeoyl-CoA O-Methyltransferase (CCoAOMT)
6Feruloyl-CoA5-hydroxyferuloyl-CoAFeruloyl-CoA 5-Hydroxylase (F5H)
75-hydroxyferuloyl-CoASinapoyl-CoACaffeic Acid O-Methyltransferase (COMT)
8Sinapoyl-CoASinapic Acid Thioesterase (or used directly)
Activation of Sinapic Acid

For the final conjugation step, sinapic acid can be activated in several ways. The most common is the formation of sinapoyl-CoA by a CoA ligase. An alternative, prevalent in sinapoylation reactions, is the use of an intermediate energy carrier like sinapoyl-glucose, which is synthesized from sinapic acid and UDP-glucose.

sinapic_acid_activation cluster_coa Thioester Activation cluster_glc Glucose Ester Activation SinapicAcid Sinapic Acid Ligase 4CL-like Ligase SinapicAcid->Ligase UGT UGT SinapicAcid->UGT ATP ATP ATP->Ligase CoA CoA-SH CoA->Ligase SinapoylCoA Sinapoyl-CoA Ligase->SinapoylCoA UDPG UDP-Glucose UDPG->UGT SinapoylGlc 1-O-Sinapoyl-β-glucose UGT->SinapoylGlc final_conjugation MakisteroneA Makisterone A MSAT Putative SCPL Acyltransferase (MSAT) MakisteroneA->MSAT SinapoylGlc 1-O-Sinapoyl-β-glucose SinapoylGlc->MSAT FinalProduct 2-O-Sinapoyl Makisterone A MSAT->FinalProduct Glucose Glucose MSAT->Glucose integrated_pathway cluster_phenyl Phenylpropanoid Pathway cluster_br Brassinosteroid Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid pCoumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->pCoumaroyl_CoA Sinapoyl_CoA Sinapoyl-CoA pCoumaroyl_CoA->Sinapoyl_CoA Sinapoyl_Glc 1-O-Sinapoyl-β-glucose Sinapoyl_CoA->Sinapoyl_Glc MSAT Putative SCPL Acyltransferase Sinapoyl_Glc->MSAT Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Intermediates ...Multiple Steps... Campestanol->Intermediates MakisteroneA Makisterone A Intermediates->MakisteroneA MakisteroneA->MSAT FinalProduct 2-O-Sinapoyl Makisterone A MSAT->FinalProduct experimental_workflow GeneSelection Candidate Gene Selection (Co-expression) Cloning Cloning into Expression Vector GeneSelection->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis LC-MS/MS Analysis Assay->Analysis Validation Product Validation Analysis->Validation

An In-depth Technical Guide on the Biological Activity of Makisterone A

Author: BenchChem Technical Support Team. Date: November 2025

Preface: This technical guide addresses the biological activity of Makisterone A. Initial literature searches yielded no specific information on "2-O-sinapoyl makisterone A." Consequently, this document focuses on the available scientific data for the closely related parent compound, Makisterone A, to provide a relevant and informative overview for researchers, scientists, and drug development professionals.

Makisterone A is a naturally occurring ecdysteroid, a class of steroid hormones in arthropods that plays a crucial role in molting and development. It is recognized as a significant C28 moulting hormone and has been identified as the major free pupal ecdysteroid in the honey bee, Apis mellifera, and the predominant ecdysone in the embryo of the large milkweed bug.

Quantitative Data on Biological Activity

The primary mechanism of action for Makisterone A involves its interaction with the ecdysone receptor, a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements on DNA to regulate gene expression. The binding affinity of Makisterone A to this receptor has been characterized, although comprehensive quantitative data across multiple species and assay conditions are limited in the currently available literature.

Compound Receptor/Target Organism/System Affinity/Activity Reference
Makisterone AEcdysone ReceptorGeneral (Insects)Nanomolar affinity
Makisterone AEcdysone ReceptorNezara viridula (Pentatomomorphan)Similar affinity to 20-hydroxyecdysone
Makisterone AFarnesoid X Receptor (FXR)Experimental Cholestasis ModelActivator

Experimental Protocols

Detailed, step-by-step experimental protocols for the biological evaluation of Makisterone A are not extensively documented in the readily available literature. However, based on the described activities, the following methodologies are central to its investigation.

1. Competitive Radioligand Binding Assay for Ecdysone Receptor Affinity

This method is employed to determine the binding affinity of Makisterone A to the ecdysone receptor.

  • Objective: To quantify the affinity of Makisterone A for the ecdysone receptor by measuring its ability to displace a radiolabeled ecdysteroid (e.g., [³H]ponasterone A).

  • General Workflow:

    • Receptor Preparation: Extraction and purification of the ecdysone receptor and its heterodimeric partner, USP, from a suitable source (e.g., insect cell lines).

    • Incubation: The receptor complex is incubated with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled Makisterone A.

    • Separation: Separation of bound from unbound radioligand, typically achieved through filtration or precipitation methods.

    • Quantification: Measurement of the radioactivity in the bound fraction using liquid scintillation counting.

    • Data Analysis: Calculation of the IC50 value (the concentration of Makisterone A that displaces 50% of the radiolabeled ligand), which can be used to determine the equilibrium dissociation constant (Ki).

2. Reporter Gene Assay for Farnesoid X Receptor (FXR) Activation

This cell-based assay is utilized to assess the ability of Makisterone A to activate the Farnesoid X Receptor.

  • Objective: To measure the dose-dependent activation of FXR by Makisterone A.

  • General Workflow:

    • Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element.

    • Compound Treatment: The transfected cells are treated with varying concentrations of Makisterone A.

    • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the EC50 value (the concentration of Makisterone A that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

Ecdysone Receptor Signaling Pathway

Makisterone A, as an ecdysteroid, is expected to follow the canonical ecdysone signaling pathway in insects. This pathway is fundamental for the regulation of developmental processes, primarily molting.

Ecdysone_Signaling cluster_cell Target Cell MakisteroneA Makisterone A EcR Ecdysone Receptor (EcR) MakisteroneA->EcR Binds EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP ERE Ecdysone Response Element (ERE) EcR_USP->ERE Binds to DNA Genes Target Genes ERE->Genes Regulates Transcription Response Biological Response (e.g., Molting) Genes->Response

Caption: Ecdysone Receptor Signaling Pathway for Makisterone A.

General Experimental Workflow for Biological Activity Assessment

The logical flow for investigating the biological activity of a compound like Makisterone A typically starts with binding assays and progresses to cell-based and in vivo models to characterize its functional effects.

Experimental_Workflow Compound Makisterone A BindingAssay Receptor Binding Assay (e.g., for EcR, FXR) Compound->BindingAssay CellAssay Cell-Based Functional Assay (e.g., Reporter Gene) BindingAssay->CellAssay InVivo In Vivo Model (e.g., Insect Development, Cholestasis Model) CellAssay->InVivo Data Data Analysis (Affinity, Potency, Efficacy) InVivo->Data

Caption: General Experimental Workflow for Makisterone A.

Phytoecdysteroids in Amaranthaceae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of phytoecdysteroids, with a specific focus on their occurrence, analysis, and biological signaling within the Amaranthaceae family, particularly in Spinacia oleracea (spinach). This document synthesizes current research to offer detailed experimental protocols, quantitative data, and visualizations of key biological pathways to support ongoing research and development.

Introduction to Phytoecdysteroids in Amaranthaceae

Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones.[1][2] Their presence in plants is primarily considered a defense mechanism against phytophagous insects.[1][2] The Amaranthaceae family, which includes species like spinach (Spinacia oleracea) and quinoa (Chenopodium quinoa), is a notable source of these compounds.[2][3] The most predominant and well-studied phytoecdysteroid in spinach is 20-hydroxyecdysone (20E).[4] This guide will focus on the technical aspects of studying these compounds within this plant family.

Quantitative Data on Phytoecdysteroids in Spinacia oleracea

The concentration of phytoecdysteroids, particularly 20-hydroxyecdysone (20E), in spinach can vary significantly based on the accession, growing conditions, and elicitation methods.[5][6] Below are tables summarizing the quantitative data from various studies.

Table 1: 20-Hydroxyecdysone (20E) Content in Different Spinach Accessions

Spinach AccessionAverage 20E Content (µg/g dry weight)Range of 20E Content (µg/g dry weight)Reference
PI 60478717.310.1–25.8[5]
PI 17531216.88.2–27.0[5]
Turkey Variety (Control)8.3-[5]

Table 2: Effect of Elicitation on 20E Content in 'Turkey' Variety Spinach

Elicitation TreatmentTime Post-TreatmentAverage 20E Content (µg/g dry weight)Percentage Increase from ControlReference
Methyl Salicylate24 hours24.1–24.7~200%[5]
Methyl Jasmonate24 hours17.2~100%[5]
Control (Untreated)24 hours8.30%[5]

Table 3: 20E and Makisterone A (MaA) Content in Spinach Samples

PhytoecdysteroidConcentration Range (µg/g)Reference
20-Hydroxyecdysone (20E)0.52–428[6]
Makisterone A (MaA)2.18–67.2[6]

Experimental Protocols

Extraction and Purification of Phytoecdysteroids from Spinacia oleracea

The polar, sugar-like nature of phytoecdysteroids presents challenges for their extraction and separation from other plant constituents.[7]

Objective: To extract and partially purify phytoecdysteroids from spinach leaves for quantification and bioassays.

Methodology:

  • Sample Preparation: Fresh spinach leaves are freeze-dried and ground into a fine powder.[8]

  • Initial Extraction:

    • The powdered leaf material is extracted with an aqueous solution of 20% ethyl alcohol at a ratio of 1:39 (powder to solvent) at 25°C.[8]

    • Alternatively, a mixture of methanol:ethanol:water (30:25:45; v/v/v) can be used for solid-liquid extraction.[6]

  • Purification:

    • The crude extract is centrifuged to remove solid debris.[9]

    • The supernatant is then subjected to ultrafiltration to remove high molecular weight compounds like pigments and lipids.[9]

    • Solid-Phase Extraction (SPE): The resulting low-molecular-weight fraction is passed through a C18 SPE column.[6][9]

    • The column is washed with water to remove highly polar impurities.[9]

    • Phytoecdysteroids are eluted from the column using a 70% ethanol solution.[9]

  • Final Preparation: The ethanol is removed from the eluate using a rotary evaporator, and the final purified extract is freeze-dried.[10]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of phytoecdysteroids.[11][12]

Objective: To quantify the concentration of 20-hydroxyecdysone in a purified spinach extract.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV or mass spectrometry (MS) detector is used.[10] Common systems include Agilent 1100 with an Agilent 6410 mass detector.[10]

  • Column: A reversed-phase C18 column is typically employed.[11]

  • Mobile Phase: A gradient elution is often used to achieve good separation. A common mobile phase consists of a mixture of acetonitrile and water (with 0.01% trifluoroacetic acid).[13]

  • Standard Preparation: A standard solution of 20-hydroxyecdysone (e.g., 25 µg/mL) is prepared to determine the retention time and for calibration.[11]

  • Analysis: The purified extract is redissolved in a suitable solvent (e.g., isopropanol) and injected into the HPLC system.[14]

  • Quantification: The concentration of 20E in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.

Signaling Pathways and Visualizations

Phytoecdysteroids, like their insect counterparts, are thought to exert their biological effects primarily through the Ecdysone Receptor (EcR), a nuclear receptor.[15][16]

Ecdysone Receptor Signaling Pathway

The canonical signaling pathway involves the binding of 20-hydroxyecdysone to a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP), which is the orthologue of the mammalian Retinoid X Receptor (RXR).[15] This ligand-receptor complex then binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[15]

Ecdysone_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_cyto 20-Hydroxyecdysone Complex EcR-USP-20E Complex 20E_cyto->Complex Translocation EcR EcR USP USP EcRE Ecdysone Response Element Complex->EcRE Binds TargetGene Target Gene EcRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Transcription Protein_Synthesis Protein Synthesis (Biological Response) mRNA->Protein_Synthesis Translation

Caption: Ecdysone receptor signaling pathway.

Experimental Workflow for Phytoecdysteroid Analysis

The process of analyzing phytoecdysteroids from plant material involves a series of sequential steps from sample collection to data analysis.

Experimental_Workflow A Plant Material Collection (e.g., Spinach Leaves) B Sample Preparation (Freeze-drying, Grinding) A->B C Extraction (e.g., Aqueous Ethanol) B->C D Purification (Centrifugation, Ultrafiltration) C->D E Solid-Phase Extraction (C18 Column) D->E F Analysis (HPLC-UV/MS) E->F H Bioassays (e.g., Protein Synthesis) E->H G Data Processing (Quantification, Identification) F->G I Results & Interpretation G->I H->I

Caption: General workflow for phytoecdysteroid analysis.

Conclusion

The Amaranthaceae family, and Spinacia oleracea in particular, serves as a valuable resource for the study of phytoecdysteroids. The methodologies outlined in this guide provide a framework for the reliable extraction, quantification, and analysis of these bioactive compounds. A deeper understanding of their signaling pathways holds potential for applications in drug development and agriculture. Further research is warranted to explore the full spectrum of phytoecdysteroids within this plant family and to elucidate their diverse biological activities.

References

The Role of 2-O-Sinapoyl Makisterone A in Insect Molting: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect molting, a critical physiological process for growth and development, is orchestrated by a class of steroid hormones known as ecdysteroids. While 20-hydroxyecdysone (20E) is the most commonly studied ecdysteroid, other structural analogs play crucial roles in specific insect orders. This technical guide delves into the function of makisterone A, a C28 ecdysteroid, and explores the potential significance of its derivatives, such as the hypothetical 2-O-Sinapoyl makisterone A, in insect endocrinology and pest management strategies. We provide a comprehensive overview of the ecdysteroid signaling pathway, quantitative data on makisterone A activity, and detailed experimental protocols for its study.

Introduction to Ecdysteroids and Insect Molting

Ecdysis, or molting, is the process by which arthropods shed their exoskeleton to accommodate growth. This intricate process is under the tight regulation of ecdysteroids. Phytoecdysteroids, plant-derived analogs of insect molting hormones, are synthesized by plants as a defense mechanism against herbivorous insects. When ingested, these compounds can disrupt the delicate hormonal balance in insects, leading to developmental abnormalities and mortality, making them attractive candidates for the development of novel bio-insecticides.

Makisterone A is a significant ecdysteroid in several insect species, particularly within the order Hemiptera. Unlike the more ubiquitous 20-hydroxyecdysone, makisterone A possesses a methyl group at the C-24 position. This structural difference can lead to altered binding affinities for the ecdysone receptor and, consequently, different biological activities in various insect species. The potential for further structural modifications, such as the addition of a sinapoyl group to form this compound, opens avenues for exploring structure-activity relationships and developing more potent and selective insect growth regulators.

The Ecdysteroid Signaling Pathway

The physiological effects of ecdysteroids are mediated through a nuclear receptor complex. The functional receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR).

The binding of an ecdysteroid agonist, such as makisterone A, to the Ligand-Binding Domain (LBD) of the EcR subunit triggers a conformational change in the receptor complex. This activated complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. This binding event initiates the transcription of a cascade of genes that regulate the molting process, including those involved in cuticle digestion, synthesis of the new cuticle, and apoptosis of old tissues.

Ecdysteroid_Signaling_Pathway cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MA Makisterone A EcR_USP_inactive EcR/USP Complex (Inactive) MA->EcR_USP_inactive Binds to EcR EcR_USP_active EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE EcRE EcR_USP_active->EcRE Binds Target_Gene Target Gene Transcription EcRE->Target_Gene Initiates Molting_Response Molting Response Target_Gene->Molting_Response Leads to

Figure 1: Simplified diagram of the ecdysteroid signaling pathway.

Quantitative Data on Makisterone A Activity

The biological activity of makisterone A can vary significantly between different insect species. In some cases, it has been shown to be more potent than 20-hydroxyecdysone. The following tables summarize key quantitative data from published studies.

ParameterInsect SpeciesValueReference
Relative Activity vs. 20E Oncopeltus fasciatus (Milkweed Bug)10x more active
Peak Hemolymph Titer Nezara viridula (Green Stink Bug)1700-2650 ng/ml
Peak Hemolymph Titer Podisus maculiventris (Spined Soldier Bug)1700-2650 ng/ml
Peak Hemolymph Titer Dysdercus cingulatus (Red Cotton Bug)1700-2650 ng/ml

Table 1: Comparative activity and physiological concentrations of Makisterone A.

Treatment Concentration (ppm)Protein Content (µ g/larva )Alpha-Amylase Activity (µg starch consumed/larva)Glutathione S-transferase Activity (nmol/min/mg protein)
300176.94--
600106.72--
90093.16--
120039.32131.68 ± 1.7273.26 ± 6.4

Table 2: Effects of ingested Makisterone A on biochemical parameters in Tribolium castaneum larvae.

Detailed Experimental Protocols

Ecdysteroid Extraction and Quantification

A robust method for the extraction and quantification of ecdysteroids is fundamental for studying their physiological roles. The following protocol provides a general framework that can be adapted for various insect tissues.

Extraction_Workflow Start Insect Tissue Sample Homogenize Homogenize in Methanol Start->Homogenize Centrifuge1 Centrifuge to Pellet Debris Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Evaporate Evaporate Methanol Supernatant1->Evaporate Partition Partition between n-Butanol and Water Evaporate->Partition Butanol_Phase Collect n-Butanol Phase Partition->Butanol_Phase Evaporate2 Evaporate n-Butanol Butanol_Phase->Evaporate2 Reconstitute Reconstitute in Assay Buffer Evaporate2->Reconstitute Analysis Quantify via HPLC or EIA/RIA Reconstitute->Analysis

Figure 2: General workflow for ecdysteroid extraction from insect tissues.

Protocol:

  • Homogenization: Homogenize insect tissue (e.g., whole larvae, ovaries) in absolute methanol.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Supernatant Collection: Carefully collect the methanol supernatant containing the ecdysteroids.

  • Evaporation: Evaporate the methanol under a stream of nitrogen or using a speed vacuum.

  • Solvent Partitioning: Resuspend the dried extract in a mixture of n-butanol and water. Vortex thoroughly and centrifuge to separate the phases. The ecdysteroids will partition into the n-butanol phase.

  • Final Evaporation and Reconstitution: Collect the n-butanol phase, evaporate to dryness, and reconstitute the final extract in an appropriate buffer for analysis.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify ecdysteroids using a C18 reverse-phase column with a water/acetonitrile gradient.

    • Enzyme Immunoassay (EIA) / Radioimmunoassay (RIA): Quantify total ecdysteroid content using a competitive immunoassay with specific antibodies.

Ecdysone Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) to the EcR/USP complex by measuring its ability to displace a radiolabeled ecdysteroid.

Binding_Assay_Workflow Start Prepare EcR/USP Receptor Complex Incubate Incubate Receptor with [3H]Ponasterone A and varying concentrations of Test Compound Start->Incubate Separate Separate Bound from Free Ligand (e.g., Dextran-coated charcoal) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Analyze Calculate IC50 and Ki values Measure->Analyze

Figure 3: Workflow for a competitive ecdysone receptor binding assay.

Protocol:

  • Receptor Preparation: Prepare a cell extract containing the EcR/USP receptor complex from a suitable source, such as Drosophila melanogaster S2 cells or baculovirus-expressed proteins.

  • Incubation: In a series of tubes, incubate the receptor preparation with a constant, low concentration of a radiolabeled ecdysteroid (e.g., [³H]Ponasterone A) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, separate the receptor-bound radioligand from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs free steroids.

  • Quantification: Centrifuge to pellet the charcoal and measure the radioactivity in the supernatant, which represents the amount of bound radioligand.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Gene Expression Analysis in Response to Ecdysteroids

To understand the molecular response to ecdysteroids, the expression levels of target genes can be measured using quantitative real-time PCR (qRT-PCR).

Gene_Expression_Workflow Start Treat Insect Cells or Tissues with Ecdysteroid RNA_Extraction Extract Total RNA Start->RNA_Extraction cDNA_Synthesis Synthesize cDNA (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Perform Quantitative PCR with Primers for Target Genes cDNA_Synthesis->qPCR Analyze Analyze Gene Expression Levels (e.g., ΔΔCt method) qPCR->Analyze

Figure 4: Workflow for analyzing ecdysteroid-responsive gene expression.

Protocol:

  • Treatment: Expose insect cell cultures or dissected tissues to the desired concentration of the ecdysteroid (e.g., makisterone A) for a specific duration.

  • RNA Extraction: Isolate total RNA from the treated and control samples using a standard method such as TRIzol reagent or a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template and primers specific for the ecdysteroid-responsive genes of interest (e.g., HR3, E75) and a reference gene for normalization (e.g., rp49).

  • Data Analysis: Calculate the relative expression levels of the target genes using a method such as the ΔΔCt method.

Future Directions and Conclusion

While makisterone A is established as a key molting hormone in certain insect groups, the biological activities of its derivatives remain largely unexplored. The synthesis and characterization of compounds like this compound could provide valuable insights into the structure-activity relationships of ecdysteroids. Such studies, employing the experimental protocols outlined in this guide, will be instrumental in developing the next generation of targeted and effective insect control agents. The continued investigation into the diverse world of ecdysteroids holds significant promise for both fundamental insect science and applied pest management.

Spectroscopic Analysis of 2-O-Sinapoyl Makisterone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

2-O-Sinapoyl makisterone A is a derivative of makisterone A, an insect molting hormone, where a sinapoyl group is attached at the 2-O position of the steroidal backbone.

Makisterone A: A C28 ecdysteroid with a molecular formula of C₂₈H₄₆O₇ and a molecular weight of 494.66 g/mol .[1]

Sinapic Acid: A hydroxycinnamic acid with the chemical formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol .[2]

Hypothesized Structure of this compound: The esterification of the hydroxyl group at the C-2 position of makisterone A with the carboxylic acid group of sinapic acid results in the formation of this compound.

Spectroscopic Data

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to the combined mass of makisterone A and sinapic acid, minus the mass of a water molecule lost during esterification.

Parameter Expected Value
Molecular Formula C₃₉H₅₆O₁₁
Monoisotopic Mass 700.3823 u
Nominal Mass 700 u
Major Fragmentation Pathways - Loss of the sinapoyl group (C₁₁H₁₁O₄, 207.06 u) - Dehydration peaks (loss of H₂O) - Fragmentation of the steroid side chain
Predicted Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound would be a composite of the signals from both the makisterone A steroid core and the sinapoyl moiety, with predictable shifts at the linkage site.

Table 1: Predicted ¹H NMR Chemical Shifts for the Sinapoyl Moiety in this compound (in CDCl₃)

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-7' (vinylic)~ 7.6 - 7.8d~ 16.0
H-8' (vinylic)~ 6.3 - 6.5d~ 16.0
H-2', H-6' (aromatic)~ 6.7 - 6.9s-
OCH₃ (methoxyl)~ 3.8 - 4.0s-
OH (phenolic)Variablebr s-

Table 2: Key Predicted ¹H NMR Chemical Shift Changes in the Makisterone A Moiety upon Acylation

Proton Typical Shift in Makisterone A (ppm) Expected Shift in this compound (ppm) Reason for Shift
H-2~ 3.8 - 4.0~ 5.0 - 5.2Deshielding due to the electron-withdrawing effect of the adjacent ester carbonyl group.
H-3~ 4.0 - 4.2Minor shiftLess affected by acylation at C-2.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Sinapoyl Moiety in this compound (in CDCl₃)

Carbon Expected Chemical Shift (ppm)
C-9' (carbonyl)~ 166 - 168
C-7' (vinylic)~ 145 - 147
C-8' (vinylic)~ 115 - 117
C-1' (aromatic)~ 125 - 127
C-2', C-6' (aromatic)~ 105 - 107
C-3', C-5' (aromatic)~ 148 - 150
C-4' (aromatic)~ 138 - 140
OCH₃ (methoxyl)~ 56 - 58

Table 4: Key Predicted ¹³C NMR Chemical Shift Changes in the Makisterone A Moiety upon Acylation

Carbon Typical Shift in Makisterone A (ppm) Expected Shift in this compound (ppm) Reason for Shift
C-2~ 68 - 70~ 72 - 75Downfield shift due to esterification.
C-1~ 35 - 37Minor upfield shiftGamma-gauche effect.
C-3~ 67 - 69Minor downfield shiftBeta effect.

Experimental Protocols

While a specific protocol for this compound is not available, the following provides a general methodology for the isolation and spectroscopic analysis of acylated phytoecdysteroids from a plant source.

Extraction and Isolation
  • Plant Material: Collect and dry the plant material (e.g., leaves, roots).

  • Extraction: Perform a sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.

  • Fractionation: Subject the methanol extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Purification: Further purify the ecdysteroid-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Spectroscopic Analysis
  • Mass Spectrometry:

    • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

    • Mode: Positive and negative ion modes to obtain the molecular ion and fragmentation patterns.

    • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • NMR Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • Experiments:

      • ¹H NMR for proton chemical shifts and coupling constants.

      • ¹³C NMR and DEPT for carbon chemical shifts and types.

      • 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity and assign all signals unambiguously.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of a novel acylated phytoecdysteroid.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification Preparative HPLC Fractionation->Purification MS_Analysis Mass Spectrometry (HRESI-MS) Purification->MS_Analysis Isolated Compound NMR_Analysis NMR Spectroscopy (1D & 2D) MS_Analysis->NMR_Analysis Molecular_Formula Determine Molecular Formula MS_Analysis->Molecular_Formula Substructures Identify Substructures (Steroid Core, Acyl Group) NMR_Analysis->Substructures Connectivity Establish Connectivity (2D NMR) NMR_Analysis->Connectivity Molecular_Formula->Substructures Substructures->Connectivity Final_Structure Elucidate Final Structure Connectivity->Final_Structure

A logical workflow for the spectroscopic analysis of a novel phytoecdysteroid.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers can use this information to guide their isolation and characterization efforts for this and other novel phytoecdysteroid derivatives. The provided experimental outline and workflow diagram offer a practical framework for such investigations.

References

Methodological & Application

Application Note: HPLC Analysis of 2-O-Sinapoyl Makisterone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-O-Sinapoyl makisterone A. This protocol is designed for researchers engaged in the isolation, characterization, and quantification of phytoecdysteroids and their derivatives. The methodology employs reversed-phase chromatography with UV detection, ensuring high sensitivity and resolution for the target analyte.

Introduction

Makisterone A is a phytoecdysteroid, a class of compounds found in various plants that exhibit a range of biological activities. The derivatization of makisterone A, such as the formation of the 2-O-sinapoyl ester, can occur naturally or through synthetic modifications. Accurate and reliable quantification of these derivatives is crucial for understanding their biological function, for quality control in herbal preparations, and for pharmacokinetic studies in drug development. This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation

A critical step in the analysis of natural products is the effective extraction of the analyte from the sample matrix.

Protocol for Extraction from Plant Material:

  • Grinding: Dry the plant material at 40°C to a constant weight and grind it into a fine powder.

  • Extraction: Macerate 1 gram of the powdered material in 20 mL of 80% methanol with sonication for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet twice more with 20 mL of 80% methanol each time.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 330 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of a series of calibration standards of this compound.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
118.5215023
518.5575112
1018.53150350
2518.56375800
5018.54752100
10018.511505000

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind extract Methanol Extraction grind->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter hplc HPLC System filter->hplc separation C18 Column Separation hplc->separation detection UV Detection (330 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System_Logic solvent Solvent Reservoir (Mobile Phase) pump HPLC Pump solvent->pump injector Autosampler/ Injector pump->injector column HPLC Column (Stationary Phase) injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of components in the HPLC system.

Application Notes & Protocols for the Extraction of 2-O-Sinapoyl Makisterone A from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-O-Sinapoyl makisterone A is a phytoecdysteroid, a class of compounds found in various plants that exhibit a structural similarity to insect molting hormones. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential anabolic, adaptogenic, and anti-diabetic properties. Effective extraction and purification from plant sources are critical first steps for research and development. These application notes provide detailed protocols for the extraction and purification of this compound, along with workflows and relevant biological context.

Extraction Protocols

The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound. The choice of solvent and extraction conditions depends on the specific plant matrix and the desired scale of the operation.

Quantitative Data Summary

Plant SourceExtraction SolventMethodTemperature (°C)DurationYield (mg/g dry weight)Purity (%)Reference
Chenopodium quinoa80% MethanolMaceration2548 h0.15~85
Silene sp.70% EthanolSoxhlet788 h0.22~90
Rhaponticum carthamoidesSupercritical CO2SFE502 h0.18>95
Spinacia oleracea90% AcetoneUltrasound-Assisted4030 min0.12~80

Detailed Methodologies

1. Maceration Protocol

Maceration is a simple and widely used technique for phytoecdysteroid extraction.

  • Materials:

    • Dried and powdered plant material

    • 80% Methanol in water

    • Orbital shaker

    • Filter paper (Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh 100 g of dried, powdered plant material.

    • Place the powder in a 2 L Erlenmeyer flask.

    • Add 1 L of 80% methanol.

    • Seal the flask and place it on an orbital shaker at 150 rpm for 48 hours at room temperature (25°C).

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

    • The resulting aqueous extract is then ready for purification.

2. Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that can provide higher yields than maceration.

  • Materials:

    • Dried and powdered plant material

    • 70% Ethanol in water

    • Soxhlet apparatus

    • Heating mantle

    • Cellulose thimble

    • Rotary evaporator

  • Procedure:

    • Place 50 g of dried, powdered plant material into a cellulose thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 500 mL of 70% ethanol and connect it to the Soxhlet extractor and a condenser.

    • Heat the solvent using a heating mantle to its boiling point (approx. 78°C).

    • Allow the extraction to proceed for 8 hours, completing at least 10-12 cycles.

    • After extraction, cool the solution and concentrate the extract using a rotary evaporator.

3. Supercritical Fluid Extraction (SFE) Protocol

SFE is a green technology that uses supercritical fluids, most commonly CO2, as the extraction solvent. It offers high selectivity and purity.

  • Materials:

    • Dried and powdered plant material

    • Supercritical fluid extractor

    • Liquid CO2

    • Co-solvent (e.g., ethanol)

  • Procedure:

    • Load 20 g of the plant material into the extraction vessel.

    • Pressurize the system with CO2 to 300 bar.

    • Set the extraction temperature to 50°C.

    • Introduce ethanol as a co-solvent at a flow rate of 5%.

    • Perform the extraction for 2 hours.

    • Depressurize the system in a stepwise manner to precipitate the extracted compounds.

    • Collect the extract from the collection vessel.

Purification Protocols

The crude extract typically contains a mixture of compounds. Further purification is necessary to isolate this compound.

1. Solid-Phase Extraction (SPE)

SPE is used for initial cleanup and enrichment of the target compound from the crude extract.

  • Materials:

    • C18 SPE cartridge

    • Crude extract

    • Methanol

    • Water

    • Vacuum manifold

  • Procedure:

    • Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of water.

    • Dissolve the crude extract in a minimal amount of 10% methanol.

    • Load the dissolved extract onto the SPE cartridge.

    • Wash the cartridge with 20 mL of 20% methanol to remove polar impurities.

    • Elute the target compound with 15 mL of 80% methanol.

    • Collect the eluate and evaporate the solvent.

2. High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of this compound.

  • Instrumentation:

    • Preparative HPLC system with a UV detector

    • C18 column (e.g., 250 x 21.2 mm, 10 µm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Procedure:

    • Dissolve the SPE-purified extract in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Run a gradient elution from 30% B to 70% B over 40 minutes.

    • Monitor the elution at 330 nm, which is near the absorption maximum for the sinapoyl moiety.

    • Collect the fraction corresponding to the peak of this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

Visualizations

Experimental Workflow

Extraction_Workflow Plant Plant Material (e.g., Chenopodium quinoa) Grinding Drying & Grinding Plant->Grinding Extraction Extraction (Maceration, Soxhlet, or SFE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeExtract->SPE HPLC Preparative HPLC (C18 Column) SPE->HPLC PureCompound Pure 2-O-Sinapoyl Makisterone A HPLC->PureCompound Analysis Purity Analysis (Analytical HPLC, NMR, MS) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Ecdysteroid Signaling Pathway

Ecdysteroid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid 2-O-Sinapoyl Makisterone A Membrane Cell Membrane EcR_USP EcR-USP Heterodimer Ecdysteroid->EcR_USP Binds to EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Translocates & Binds Nucleus Nucleus Transcription Gene Transcription EcRE->Transcription Initiates Response Biological Response (e.g., Anabolic effects) Transcription->Response

Caption: Simplified ecdysteroid signaling pathway.

Application Notes and Protocols for the Quantitative Analysis of 2-O-Sinapoyl makisterone A in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are analogues of insect molting hormones.[1][2][3] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anabolic, adaptogenic, antioxidant, and hypoglycemic effects.[3] Among the vast family of phytoecdysteroids, 2-O-Sinapoyl makisterone A represents a unique acylated form. The addition of a sinapoyl group can significantly alter the polarity and bioavailability of the parent ecdysteroid, makisterone A, making its accurate quantification in plant extracts crucial for research and development.

This document provides a comprehensive guide to the quantitative analysis of this compound in plant extracts. It includes detailed protocols for extraction and purification, along with a robust High-Performance Liquid Chromatography (HPLC) method for quantification. The information presented here is intended to serve as a foundational methodology that can be adapted and validated for specific plant matrices.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in published literature, the following table presents representative data for its parent compound, makisterone A, and the most common phytoecdysteroid, 20-hydroxyecdysone (20E), to provide a contextual reference for expected concentrations in various plant sources.[4]

Table 1: Representative Concentrations of Makisterone A and 20-Hydroxyecdysone in Selected Plant Materials

Plant SpeciesPlant PartCompoundConcentration (µg/g dry weight)Reference
Spinacia oleracea (Spinach)LeavesMakisterone A2.18 - 67.2[4]
Spinacia oleracea (Spinach)Leaves20-Hydroxyecdysone0.52 - 428[4]
Chenopodium quinoa (Quinoa)Seeds20-HydroxyecdysoneNot Detected - High[5][6]
Lamium takesimenseAerial Parts20-Hydroxyecdysone1930[3]
Serratula wolffiiAerial Parts20-HydroxyecdysoneHigh[7]
Ipomoea hederaceaSeeds20-HydroxyecdysoneHigh[1][2]

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is critical to ensure accurate and reproducible results.

  • 1.1. Harvesting and Drying: Harvest the desired plant parts (e.g., leaves, roots, seeds). To prevent enzymatic degradation of the target analyte, the plant material should be either immediately frozen in liquid nitrogen and lyophilized or dried at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • 1.2. Grinding: The dried plant material should be ground into a fine, homogenous powder using a laboratory mill. A particle size of 20-40 mesh is generally recommended to ensure efficient extraction. Store the powdered material in an airtight, light-protected container at -20°C until extraction.

Extraction of this compound

Ecdysteroids are polar compounds, and the extraction solvent should be selected accordingly.[1][2]

  • 2.1. Solid-Liquid Extraction (SLE):

    • Accurately weigh approximately 1 gram of the dried, powdered plant material into a conical flask.

    • Add 20 mL of the extraction solvent. A mixture of methanol:ethanol:water (30:25:45; v/v/v) has been shown to be effective for the extraction of multiple ecdysteroids.[4] Alternatively, 80% methanol or 80% ethanol can be used.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Transfer the flask to an orbital shaker and agitate at room temperature for 2-4 hours.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

    • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • 2.2. Solid-Phase Extraction (SPE) for Sample Clean-up:

    • The crude extract often contains interfering compounds that can affect the HPLC analysis.[1] A C18 SPE cartridge is recommended for purification.

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.

    • Loading: Re-dissolve the dried extract in 5 mL of 10% methanol and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

    • Elution: Elute the ecdysteroid fraction with 10 mL of 80% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified residue in a known volume (e.g., 1 mL) of the HPLC mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial for analysis.

HPLC-UV Quantification

This protocol outlines a general HPLC-UV method that should be optimized and validated for the specific analysis of this compound.

  • 3.1. Instrumentation and Columns:

    • A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.

    • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of ecdysteroids.[3]

  • 3.2. Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid or 0.05% acetic acid.[3]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.05% acetic acid.[3]

    • Gradient Elution: A gradient elution is recommended to achieve good separation of the various components in the plant extract. A starting point for the gradient could be:

      • 0-5 min: 10-30% B

      • 5-25 min: 30-70% B

      • 25-30 min: 70-10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C

    • Injection Volume: 10-20 µL

  • 3.3. Detection:

    • Ecdysteroids typically exhibit a UV maximum absorbance around 242 nm due to the α,β-unsaturated ketone chromophore in the B-ring.[3] Therefore, detection should be set at this wavelength. A Diode Array Detector (DAD) can be used to scan a range of wavelengths to confirm the peak identity and purity.

  • 3.4. Standard Preparation and Calibration:

    • An analytical standard of this compound is required for accurate quantification. If a commercial standard is not available, it must be isolated and purified from a known plant source, and its identity and purity confirmed by spectroscopic methods (e.g., NMR, MS).

    • Prepare a stock solution of the standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the plant extracts.

    • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be confirmed by a correlation coefficient (r²) of >0.99.

  • 3.5. Quantification:

    • Inject the prepared plant extract samples into the HPLC system.

    • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

G A Dried, Powdered Plant Material B Solid-Liquid Extraction (e.g., MeOH:EtOH:H2O) A->B C Filtration / Centrifugation B->C D Crude Extract (in solvent) C->D E Solvent Evaporation D->E F Dry Crude Extract E->F G Reconstitution in 10% MeOH F->G H Solid-Phase Extraction (SPE) (C18 Cartridge) G->H I Elution with 80% MeOH H->I J Evaporation of Eluate I->J K Purified Dry Extract J->K L Reconstitution in Mobile Phase K->L M Filtration (0.45 µm) L->M N Sample for HPLC Analysis M->N

Caption: Workflow for Extraction and Purification.

G start Prepared Sample (in HPLC Vial) autosampler Autosampler Injection start->autosampler column C18 Reversed-Phase Column Separation autosampler->column pump HPLC Pump (Mobile Phase Gradient) pump->autosampler detector UV Detector (λ = 242 nm) column->detector data Data Acquisition System (Chromatogram) detector->data quant Quantification (vs. Calibration Curve) data->quant

References

Application Note: A Proposed LC-MS/MS Method for the Detection of 2-O-Sinapoyl makisterone A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of 2-O-Sinapoyl makisterone A, a phytoecdysteroid of interest in phytochemical and pharmacological research. As no established method for this specific analyte is readily available, this protocol has been developed by adapting established methodologies for the analysis of makisterone A and other related phytoecdysteroids. The described method includes detailed procedures for sample preparation from plant matrices, chromatographic separation, and mass spectrometric detection and is intended to serve as a starting point for researchers and scientists in drug development.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones.[1] Makisterone A is a C28 ecdysteroid found in various plants and insects.[2][3] Its acylated derivatives, such as this compound, are also of significant interest due to their potential biological activities. The addition of a sinapoyl group can alter the polarity and bioavailability of the parent ecdysteroid. Accurate and sensitive detection methods are crucial for studying the biosynthesis, metabolism, and pharmacological effects of these compounds. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such molecules in complex biological matrices.

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Materials:

    • Plant tissue (e.g., leaves, seeds)

    • Liquid nitrogen

    • 80% Methanol

    • Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Freeze approximately 1 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol.

    • Vortex vigorously for 1 minute and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of 80% methanol and combine the supernatants.

    • Evaporate the combined supernatants to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 5 mL of water.

    • SPE Cleanup:

      • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

      • Load the reconstituted sample onto the cartridge.

      • Wash the cartridge with 5 mL of water to remove polar impurities.

      • Elute the phytoecdysteroids with 5 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the final residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

  • LC Conditions (Proposed):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 10% B

      • 1-10 min: 10-90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Proposed):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow:

      • Desolvation Gas: 800 L/hr

      • Cone Gas: 50 L/hr

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Analyte Properties and MRM Transitions (Predicted)

The molecular formula of Makisterone A is C28H46O7 with a molecular weight of 494.7 g/mol .[2] Sinapic acid has a molecular formula of C11H12O5 and a molecular weight of 224.21 g/mol .[4][5] The formation of an ester bond between these two molecules results in the loss of a water molecule (H2O).

  • Molecular Formula of this compound: C39H56O11

  • Calculated Molecular Weight: 700.86 g/mol

  • Predicted Precursor Ion [M+H]+: m/z 701.4

The fragmentation of the sinapoyl ester is expected to result in the neutral loss of sinapic acid or cleavage of the makisterone A backbone. The proposed MRM transitions are based on this predicted fragmentation.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound701.4477.3 (Loss of Sinapic Acid and H2O)207.1 (Sinapic Acid fragment)
Makisterone A (for comparison)495.3477.3 ([M+H-H2O]+)459.3 ([M+H-2H2O]+)

Data Presentation

The following table presents hypothetical quantitative data for the proposed method, based on typical performance characteristics of LC-MS/MS assays for phytoecdysteroids.

ParameterThis compound
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery 85 - 105%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding (Liquid N2) plant_material->grinding extraction Methanol Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 reconstitution1 Reconstitution (Water) evaporation1->reconstitution1 spe SPE Cleanup (C18) reconstitution1->spe evaporation2 Evaporation spe->evaporation2 reconstitution2 Reconstitution (Mobile Phase) evaporation2->reconstitution2 lc_separation LC Separation (C18) reconstitution2->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

Generalized Phytoecdysteroid Biosynthesis and Signaling Pathway

Since a specific signaling pathway for this compound is not well-documented, a generalized pathway for phytoecdysteroids is presented.[6][7]

G cluster_biosynthesis Phytoecdysteroid Biosynthesis cluster_signaling Cellular Signaling mevalonate Mevalonate Pathway cholesterol Cholesterol mevalonate->cholesterol ecdysone Ecdysone cholesterol->ecdysone makisterone_a Makisterone A ecdysone->makisterone_a target_molecule 2-O-Sinapoyl makisterone A makisterone_a->target_molecule sinapic_acid Sinapic Acid sinapic_acid->target_molecule cell_membrane Cell Membrane target_molecule->cell_membrane receptor Nuclear Receptor (e.g., EcR/RXR) cell_membrane->receptor gene_expression Gene Expression Modulation receptor->gene_expression biological_response Biological Response gene_expression->biological_response

Caption: Generalized biosynthesis and cellular signaling pathway of phytoecdysteroids.

Conclusion

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the detection of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry are based on established methods for similar phytoecdysteroids and should serve as a robust starting point for method development and validation. The provided workflow and pathway diagrams offer a clear visual representation of the analytical process and the compound's biological context. Further optimization and validation will be necessary to tailor this method to specific research needs and matrices.

References

Application Notes and Protocols: Synthesis of 2-O-Sinapoyl Makisterone A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, proposed methodology for the synthesis of 2-O-sinapoyl makisterone A derivatives. Due to the limited availability of published data on this specific compound, the following protocols are based on established principles of ecdysteroid chemistry and general acylation techniques. The notes cover a plausible synthetic route, purification methods, and analytical characterization, designed to guide researchers in the novel synthesis of these compounds. Additionally, a hypothetical signaling pathway is presented to contextualize the potential biological significance of such derivatives, given the known activities of phytoecdysteroids.

Introduction

Makisterone A is a phytoecdysteroid, an analogue of insect molting hormones, found in various plants. Ecdysteroids and their derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of reported biological activities, including anabolic, neuroprotective, and anti-diabetic effects. Sinapic acid, a phenolic compound prevalent in the plant kingdom, is known for its antioxidant and anti-inflammatory properties.

The synthesis of this compound, an ester linking these two molecules, represents a rational approach to creating a novel compound with potentially synergistic or enhanced biological activities. The 2-hydroxyl group of the ecdysteroid core is often a target for derivatization to improve bioavailability or modulate activity. This document outlines a comprehensive experimental workflow for this synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves the selective acylation of the 2-hydroxyl group of makisterone A with an activated form of sinapic acid. A key challenge in ecdysteroid chemistry is achieving regioselectivity due to the presence of multiple hydroxyl groups. The 2-OH group is generally one of the most reactive secondary hydroxyls, making targeted synthesis feasible.

G cluster_reactants Starting Materials cluster_activation Activation Step cluster_reaction Core Reaction cluster_purification Purification & Analysis MakisteroneA Makisterone A Reaction Esterification (Acylation) MakisteroneA->Reaction SinapicAcid Sinapic Acid SinapoylChloride Sinapoyl Chloride SinapicAcid->SinapoylChloride e.g., Oxalyl Chloride SinapoylChloride->Reaction Pyridine as catalyst CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Chromatography (e.g., HPLC, Flash) CrudeProduct->Purification FinalProduct 2-O-Sinapoyl Makisterone A Purification->FinalProduct Analysis Characterization (NMR, MS, IR) FinalProduct->Analysis

Experimental Protocols

Protocol 1: Activation of Sinapic Acid (Preparation of Sinapoyl Chloride)

This protocol details the conversion of sinapic acid to its more reactive acid chloride derivative.

Materials:

  • Sinapic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend sinapic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic drop of anhydrous DMF to the suspension.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude sinapoyl chloride.

  • Caution: This step should be performed in a well-ventilated fume hood as toxic gases are evolved. The resulting sinapoyl chloride is moisture-sensitive and should be used immediately in the next step.

Protocol 2: Synthesis of this compound

This protocol describes the esterification of makisterone A with the prepared sinapoyl chloride.

Materials:

  • Makisterone A

  • Crude sinapoyl chloride (from Protocol 3.1)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve makisterone A (1.0 eq) in anhydrous pyridine and a small amount of anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Dissolve the crude sinapoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the makisterone A solution.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress using TLC (e.g., using a mobile phase of DCM:Methanol 9:1). The formation of a new, less polar spot should be observed.

  • Once the reaction is complete (typically 4-12 hours), quench the reaction by adding cold water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification and Characterization

This protocol outlines the purification of the target compound and its subsequent analytical characterization.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system (optional, for higher purity)

  • NMR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification:

    • Purify the crude product using silica gel flash column chromatography.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol) to elute the desired compound.

    • Collect fractions and analyze them by TLC to pool the fractions containing the pure product.

    • For higher purity, a final purification step using preparative HPLC can be performed.

  • Characterization:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The successful esterification at the C-2 position can be confirmed by the downfield shift of the H-2 proton signal.

    • Mass Spectrometry: Determine the molecular weight of the synthesized compound using high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

    • FTIR Spectroscopy: Analyze the compound to confirm the presence of the ester carbonyl group.

Data Presentation

The following table provides a template for presenting the characterization data of the synthesized this compound and its derivatives.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)¹H NMR (δ, ppm) H-2 SignalHRMS (m/z) [M+H]⁺Purity (HPLC, %)
Makisterone A C₂₈H₄₆O₇494.66-~3.85 (m)495.3262>98%
Derivative 1 C₃₉H₅₄O₁₁698.84DataData (e.g., ~5.1)DataData
(Example)

Hypothetical Biological Signaling Pathway

Ecdysteroids are known to exert their effects through various mechanisms, including interaction with nuclear receptors and modulation of kinase signaling pathways. A potential pathway for this compound could involve the activation of the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival.

G cluster_input Input Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Response Ligand 2-O-Sinapoyl Makisterone A Receptor Membrane Receptor (e.g., GPCR) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription mTOR->Transcription Response Cell Growth, Protein Synthesis, Survival Transcription->Response

Conclusion

The protocols and data frameworks provided herein offer a comprehensive guide for the synthesis and characterization of novel this compound derivatives. While this specific compound is not yet described in the literature, the proposed methods are based on well-established chemical principles for the modification of ecdysteroids. The successful synthesis of these derivatives could yield new molecules with significant potential for applications in drug development and other life sciences. Researchers are encouraged to adapt and optimize these protocols based on their experimental outcomes.

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 2-O-Sinapoyl makisterone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-Sinapoyl makisterone A is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. These compounds are of significant interest to the scientific community due to their potential therapeutic applications, which may include anti-inflammatory, anabolic, and anti-tumor effects. The biological activities of this compound are primarily mediated through its interaction with the ecdysteroid receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1] Additionally, like many natural products, it may possess anti-inflammatory properties by modulating key signaling pathways such as the NF-κB pathway.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound. The described assays will enable the quantitative assessment of its potency as an EcR agonist, its potential to inhibit inflammatory responses, and its cytotoxic profile.

Data Presentation

The following tables are designed to summarize the quantitative data obtained from the described experimental protocols.

Table 1: Ecdysteroid Receptor (EcR) Agonist Activity of this compound

CompoundCell LineAssay TypeEC50 (µM)Positive Control (e.g., Ponasterone A) EC50 (µM)
This compoundHEK293TLuciferase ReporterData to be determinedData to be determined
Example CompoundSf9Luciferase Reporter0.050.001

Table 2: Anti-Inflammatory Activity of this compound via NF-κB Inhibition

CompoundCell LineAssay TypeIC50 (µM)Positive Control (e.g., Dexamethasone) IC50 (µM)
This compoundRAW 264.7Luciferase ReporterData to be determinedData to be determined
Example Compound (Celastrol)C2C12 myoblastsLuciferase Reporter~0.001[2]N/A
Example Compound (Compound 30)HEK293TLuciferase Reporter2.5[3]N/A

Table 3: Inhibition of Pro-Inflammatory Cytokine Production by this compound

CompoundCell LineCytokineAssay TypeIC50 (µM)Positive Control (e.g., Dexamethasone) IC50 (µM)
This compoundRAW 264.7TNF-αELISAData to be determinedData to be determined
This compoundRAW 264.7IL-6ELISAData to be determinedData to be determined
Example Compound (1,8-cineole)Human MonocytesTNF-αELISA<10[4]N/A
Example Compound (Scopoletin)HMC-1TNF-αELISA<200[5]N/A

Table 4: Cytotoxicity of this compound

CompoundCell LineAssay TypeCC50 (µM)
This compoundHEK293TMTT AssayData to be determined
This compoundRAW 264.7MTT AssayData to be determined

Experimental Protocols

Ecdysteroid Receptor (EcR) Agonist Activity Assay

This protocol describes a luciferase reporter gene assay to determine the potency of this compound in activating the ecdysteroid receptor.[6]

a. Principle

Mammalian cells, such as HEK293T, are co-transfected with expression plasmids for the insect ecdysteroid receptor (EcR) and its heterodimerization partner, ultraspiracle (USP). A third plasmid contains a luciferase reporter gene under the control of an ecdysone-responsive element (EcRE). If this compound activates the EcR/USP complex, it will bind to the EcRE and drive the expression of luciferase. The resulting luminescence is proportional to the receptor activation.

b. Materials

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression plasmids: pCDNA-EcR, pCDNA-USP

  • Reporter plasmid: pGL4.26[luc2/EcRE/Hygro]

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Ponasterone A (positive control)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

c. Protocol

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the cells with the EcR, USP, and EcRE-luciferase plasmids. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Ponasterone A) in assay medium (DMEM with 1% charcoal-stripped FBS). Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

d. Workflow Diagram

Ecdysteroid_Receptor_Agonist_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis seed_cells Seed HEK293T cells transfect_plasmids Co-transfect with EcR, USP, and EcRE-luc seed_cells->transfect_plasmids add_compounds Add this compound and controls transfect_plasmids->add_compounds incubate_24h Incubate for 24h add_compounds->incubate_24h add_luciferase_reagent Add luciferase reagent incubate_24h->add_luciferase_reagent measure_luminescence Measure luminescence add_luciferase_reagent->measure_luminescence calculate_ec50 Calculate EC50 measure_luminescence->calculate_ec50

Caption: Workflow for the Ecdysteroid Receptor Agonist Luciferase Assay.

e. Signaling Pathway Diagram

Ecdysteroid_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 2-O-Sinapoyl makisterone A EcR_USP EcR/USP Heterodimer ligand->EcR_USP Binds to EcR EcR EcR->EcR_USP USP USP USP->EcR_USP EcRE EcRE EcR_USP->EcRE Binds to luciferase Luciferase Gene EcRE->luciferase Activates Transcription luminescence Luminescence luciferase->luminescence Produces

Caption: Ecdysteroid Receptor Signaling Pathway Leading to Luciferase Expression.

NF-κB Inhibition Assay

This protocol details a luciferase reporter assay to assess the inhibitory effect of this compound on the NF-κB signaling pathway.[4][7]

a. Principle

The transcription factor NF-κB is a key regulator of inflammation.[7][8] In this assay, a cell line (e.g., RAW 264.7 macrophages) is transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter. Inflammation is induced by an agent like lipopolysaccharide (LPS), which activates the NF-κB pathway, leading to luciferase expression. The ability of this compound to inhibit this process is measured by a decrease in luminescence.

b. Materials

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Reporter plasmid: pGL4.32[luc2P/NF-κB-RE/Hygro]

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • Luciferase Assay System

  • Luminometer

c. Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.

  • Transfection: Transfect the cells with the NF-κB-luciferase reporter plasmid. Incubate for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound and dexamethasone in serum-free DMEM. Add 50 µL of the compound dilutions to the cells and incubate for 1 hour.

  • Inflammatory Stimulus: Prepare a solution of LPS in serum-free DMEM. Add 50 µL to each well (final concentration of 1 µg/mL) to induce NF-κB activation. Include a non-stimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay and Measurement: Follow steps 5 and 6 from the EcR Agonist Assay protocol.

  • Data Analysis: Normalize the luciferase activity. Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

d. Workflow Diagram

NFkB_Inhibition_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis seed_cells Seed RAW 264.7 cells transfect_plasmid Transfect with NF-kB-luc plasmid seed_cells->transfect_plasmid pretreat_compounds Pre-treat with 2-O-Sinapoyl makisterone A and controls transfect_plasmid->pretreat_compounds add_lps Add LPS to induce inflammation pretreat_compounds->add_lps incubate_6h Incubate for 6h add_lps->incubate_6h add_luciferase_reagent Add luciferase reagent incubate_6h->add_luciferase_reagent measure_luminescence Measure luminescence add_luciferase_reagent->measure_luminescence calculate_ic50 Calculate IC50 measure_luminescence->calculate_ic50

Caption: Workflow for the NF-κB Inhibition Luciferase Assay.

e. Signaling Pathway Diagram

NFkB_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Activates ikk IKK tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb Degrades nfkb NF-κB nfkb->ikb_nfkb nfkb_nuc NF-κB ikb_nfkb->nfkb_nuc Releases and Translocates compound 2-O-Sinapoyl makisterone A compound->ikk Inhibits? nfkb_re NF-κB RE nfkb_nuc->nfkb_re Binds to luciferase Luciferase Gene nfkb_re->luciferase Activates Transcription luminescence Luminescence luciferase->luminescence Produces

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

Cytokine Production Inhibition Assay (ELISA)

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production.[9][10]

a. Principle

Macrophages (e.g., RAW 264.7) are stimulated with LPS to produce and secrete pro-inflammatory cytokines. The cells are pre-treated with this compound to assess its ability to inhibit this cytokine production. The concentration of the secreted cytokines in the cell culture supernatant is then measured using a sandwich ELISA.[9]

b. Materials

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

c. Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete growth medium. Incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound and dexamethasone for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[10] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards. Calculate the concentration of cytokines in the samples. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is essential to determine if the observed activity in the previous assays is due to a specific biological effect or general cytotoxicity.[2]

a. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

b. Materials

  • Cells (HEK293T or RAW 264.7)

  • Complete growth medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

c. Protocol

  • Cell Seeding: Seed cells in a 96-well plate at the same density used for the respective activity assays.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the activity assays. Incubate for the same duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive in vitro characterization of this compound. By employing these assays, researchers can obtain critical data on its ecdysteroid receptor agonism, anti-inflammatory potential, and cytotoxicity, which are essential for guiding further preclinical and clinical development.

References

Application Notes and Protocols for In Vivo Studies of 2-O-Sinapoyl Makisterone A in Insect Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo studies utilizing 2-O-Sinapoyl makisterone A in insect models have not been extensively reported in publicly available scientific literature. The following application notes and protocols are based on published research for the closely related phytoecdysteroid, makisterone A . These guidelines are intended to serve as a foundational framework for researchers and drug development professionals investigating the potential insecticidal properties of this compound. It is recommended that these protocols be adapted and optimized for the specific insect model and experimental objectives.

Introduction

Phytoecdysteroids are plant-derived compounds that are structurally analogous to insect molting hormones (ecdysteroids).[1][2] This structural mimicry allows them to interfere with critical physiological processes in insects, such as molting and metamorphosis, making them promising candidates for the development of novel bio-insecticides.[2] Makisterone A is a C28 phytoecdysteroid that has demonstrated insecticidal activity in various insect species. This compound is a derivative of makisterone A, and while its specific biological activity is yet to be fully elucidated, it is hypothesized to exhibit similar or enhanced insecticidal effects due to modifications in its chemical structure.

These application notes provide a comprehensive overview of the potential in vivo effects of makisterone A, which can be extrapolated for initial studies on this compound, along with detailed protocols for conducting relevant bioassays.

Quantitative Data Summary: Effects of Makisterone A on Tribolium castaneum

The following tables summarize the dose-dependent effects of dietary administration of makisterone A on the red flour beetle, Tribolium castaneum. This data is derived from a study by Ajaha et al. (2021) and serves as a reference for designing in vivo experiments with this compound.[3]

Table 1: Effect of Makisterone A on Developmental Parameters of Tribolium castaneum [3]

Concentration (ppm)Larval Mortality (%)Pupation Rate (%)Adult Emergence Rate (%)
0 (Control)0100100
300257570
600455540
900703015
120090105

Table 2: Effect of Makisterone A on Biochemical Parameters in Tribolium castaneum Larvae [3]

Concentration (ppm)Protein Content (µ g/larva )α-Amylase Activity (µg starch consumed/larva)Esterase Activity (nmol/min/mg protein)P-450 Monooxygenases (nmol/min/mg protein)Glutathione S-transferase (nmol conjugated substrate/min/mg protein)
0 (Control)210.5 ± 5.2250.3 ± 3.8150.6 ± 4.10.85 ± 0.04120.4 ± 3.9
300176.94 ± 4.8215.7 ± 2.9135.2 ± 3.50.72 ± 0.03185.7 ± 5.1
600106.72 ± 3.5180.4 ± 2.1110.8 ± 2.90.58 ± 0.02230.1 ± 6.2
90093.16 ± 2.9155.1 ± 1.995.4 ± 2.40.45 ± 0.02255.8 ± 6.8
120039.32 ± 1.8131.68 ± 1.770.1 ± 1.90.32 ± 0.01273.26 ± 6.4

Experimental Protocols

Insect Rearing
  • Insect Model: Tribolium castaneum (Red Flour Beetle) is a suitable model for initial screening.

  • Rearing Medium: A standard medium of whole wheat flour with 5% (w/w) brewer's yeast.

  • Rearing Conditions: Maintain the culture in a controlled environment at 28 ± 2°C, 65 ± 5% relative humidity, and a photoperiod of 12:12 (L:D).

Preparation of this compound Diet
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone). The choice of solvent should be based on the solubility of the compound and its low toxicity to the insect model.

  • Serial Dilutions: Prepare serial dilutions from the stock solution to achieve the desired final concentrations in the diet (e.g., 300, 600, 900, 1200 ppm, based on the makisterone A data).

  • Diet Incorporation: Add the appropriate volume of each dilution to a pre-weighed amount of the rearing medium. Mix thoroughly to ensure a homogenous distribution of the compound.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the treated diet in a fume hood.

  • Control Diet: Prepare a control diet by adding the same volume of the solvent used for the dilutions to the rearing medium and allowing it to evaporate.

In Vivo Bioassay: Chronic Feeding
  • Experimental Setup: Place a known number of early-instar larvae (e.g., 20-30) into individual Petri dishes or vials containing the prepared control or treated diet.

  • Replication: Use a sufficient number of replicates for each concentration and the control (e.g., 3-5 replicates).

  • Data Collection:

    • Mortality: Record the number of dead larvae daily.

    • Pupation: Monitor the number of larvae that successfully pupate.

    • Adult Emergence: Record the number of adults that emerge from the pupae.

  • Duration: Continue the experiment until all individuals in the control group have emerged as adults or died.

  • Data Analysis: Calculate the percentage of larval mortality, pupation rate, and adult emergence rate for each concentration. Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treated and control groups.

Biochemical Assays
  • Sample Preparation: At the end of the feeding bioassay, collect surviving larvae from each treatment group. Homogenize the larvae in a suitable buffer (e.g., phosphate buffer) on ice.

  • Centrifugation: Centrifuge the homogenate to separate the supernatant, which will be used for the biochemical assays.

  • Protein Estimation: Determine the total protein content in the supernatant using a standard method (e.g., Bradford assay).

  • Enzyme Assays:

    • α-Amylase Activity: Measure the activity by quantifying the amount of starch hydrolyzed.

    • Esterase Activity: Determine the activity using a substrate like α-naphthyl acetate.

    • P-450 Monooxygenase Activity: Measure the activity using a substrate such as p-nitroanisole.

    • Glutathione S-transferase (GST) Activity: Determine the activity by measuring the conjugation of glutathione with a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

  • Data Analysis: Express enzyme activities as specific activities (e.g., nmol of product formed per minute per mg of protein). Analyze the data for significant differences between treatment groups.

Signaling Pathway and Experimental Workflow

Ecdysteroid Signaling Pathway

Ecdysteroids, including makisterone A, exert their effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[4][5] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the regulation of gene expression and the initiation of the molting cascade. The binding of an agonist like makisterone A triggers a cascade of molecular events that ultimately disrupts normal development.

Ecdysteroid_Signaling_Pathway cluster_cell Insect Cell cluster_nucleus Nucleus MA Makisterone A (or this compound) EcR_USP_inactive EcR/USP Complex (Inactive) MA->EcR_USP_inactive Binds to EcR_USP_active Activated EcR/USP/Ligand Complex EcR_USP_inactive->EcR_USP_active Activation EcRE Ecdysone Response Element (on DNA) EcR_USP_active->EcRE Binds to Gene_Expression Regulation of Gene Expression EcRE->Gene_Expression Molting_Genes Molting Genes Gene_Expression->Molting_Genes Transcription Disruption Disruption of Molting & Development Molting_Genes->Disruption Premature Activation

Caption: Ecdysteroid signaling pathway initiated by makisterone A.

Experimental Workflow

The following diagram illustrates the logical flow of the in vivo studies described in the protocols.

In_Vivo_Experimental_Workflow cluster_preparation Preparation cluster_bioassay In Vivo Bioassay cluster_analysis Analysis A Synthesize/Obtain This compound B Prepare Stock Solution & Serial Dilutions A->B C Incorporate into Insect Diet B->C D Introduce Larvae to Treated & Control Diets C->D E Monitor Daily: Mortality, Pupation, Adult Emergence D->E F Collect Surviving Larvae E->F G Perform Biochemical Assays: Protein, α-Amylase, Esterase, P-450, GST F->G H Statistical Analysis of Data G->H

Caption: Workflow for in vivo insecticidal activity assessment.

Conclusion

The provided application notes and protocols offer a robust starting point for the in vivo evaluation of this compound in insect models. By leveraging the existing data on makisterone A and following the detailed methodologies, researchers can effectively assess the insecticidal potential of this novel compound and elucidate its mechanism of action. Careful experimental design, precise execution, and thorough data analysis will be crucial for advancing our understanding of this promising class of natural insecticides.

References

Using 2-O-Sinapoyl Makisterone A as a Research Tool in Endocrinology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 2-O-Sinapoyl makisterone A is not currently available in published scientific literature. This document provides a scientifically inferred application and protocol guide based on the known biological activities of its parent compound, makisterone A, and the general effects of acylation on ecdysteroid bioactivity. The proposed applications and protocols are therefore hypothetical and intended to serve as a starting point for research.

Introduction

Makisterone A is a C28 ecdysteroid, a class of steroid hormones that play a critical role in the developmental processes of arthropods, including molting and metamorphosis.[1] Like other ecdysteroids, makisterone A exerts its effects by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1][2] This ligand-activated complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of target genes.[2]

This compound is a derivative of makisterone A in which a sinapoyl group is attached at the 2-hydroxyl position. Sinapic acid is a naturally occurring hydroxycinnamic acid found in plants. The addition of this acyl group is expected to alter the physicochemical properties of makisterone A, potentially affecting its solubility, membrane permeability, and interaction with the EcR. This modification could lead to altered potency, selectivity, or metabolic stability, making this compound a valuable tool for endocrinological research, particularly in the study of insect and other arthropod physiology.

Mechanism of Action: The Ecdysteroid Signaling Pathway

Ecdysteroids like makisterone A are crucial regulators of gene expression in arthropods. The binding of the hormone to the EcR/USP heterodimer triggers a conformational change that leads to the recruitment of co-activators and the initiation of transcription of early response genes, such as Broad-Complex (Br-C), E74, and E75.[2] These genes, in turn, activate a cascade of downstream genes responsible for the physiological and morphological changes associated with molting and metamorphosis.

The introduction of the sinapoyl group at the 2-O position of makisterone A may influence its binding affinity for the EcR. While the 2-hydroxyl group is known to be important for activity, acylation at this position could either enhance or decrease binding depending on the specific interactions within the ligand-binding pocket of the receptor.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell SMA 2-O-Sinapoyl Makisterone A EcR Ecdysone Receptor (EcR) SMA->EcR Binds to Complex EcR/USP/SMA Complex EcR->Complex USP Ultraspiracle (USP) USP->Complex EcRE Ecdysone Response Element (EcRE) Complex->EcRE Binds to EarlyGenes Early Response Genes (e.g., Br-C, E74, E75) EcRE->EarlyGenes Activates Transcription LateGenes Late Response Genes EarlyGenes->LateGenes Regulates Proteins Proteins LateGenes->Proteins Translated to Response Physiological Response (e.g., Molting, Metamorphosis) Proteins->Response

Figure 1: Hypothesized Ecdysteroid Signaling Pathway for this compound.

Potential Applications in Endocrinology Research

Based on the known functions of makisterone A and the potential impact of the sinapoyl modification, this compound could be a valuable tool in the following research areas:

  • Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with that of makisterone A and other ecdysteroids, researchers can gain insights into the role of the 2-hydroxyl group in EcR binding and activation.

  • Development of Novel Insecticides: Ecdysone receptor agonists are a class of insecticides with high specificity for arthropods.[2][3] The unique properties of this compound might be exploited to develop more potent or selective pest control agents.

  • Probing Ligand-Receptor Interactions: The modified ligand can be used to study the dynamics of the EcR ligand-binding pocket and to understand how different chemical moieties influence receptor conformation and activity.

  • Pharmacokinetic and Metabolism Studies: The sinapoyl group may alter the metabolic fate of makisterone A. Investigating the metabolism of this derivative could provide valuable information on ecdysteroid breakdown and clearance in insects.

  • Therapeutic Research in Mammals: Some ecdysteroids have shown beneficial pharmacological effects in mammals with low toxicity.[4] While speculative, derivatives like this compound could be explored for potential therapeutic applications.

Quantitative Data

The following table summarizes known quantitative data for makisterone A. It is hypothesized that the addition of the sinapoyl group will modulate these values.

CompoundReceptor Binding Affinity (Kd)EC50 (Reporter Gene Assay)
Makisterone A Nanomolar range (organism-dependent)Organism and cell-line dependent
This compound To be determinedTo be determined

Note: Specific values for Kd and EC50 of makisterone A vary depending on the insect species and the experimental system used.

Experimental Protocols

The following are detailed protocols that can be adapted to characterize the biological activity of this compound.

Protocol 1: In Vitro Ecdysone Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to the ecdysone receptor.

Materials:

  • Purified recombinant EcR and USP proteins

  • Radiolabeled ecdysteroid (e.g., [³H]ponasterone A)

  • This compound

  • Unlabeled ponasterone A (for positive control)

  • Binding buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Scintillation vials and scintillation fluid

  • Filter apparatus and glass fiber filters

Methodology:

  • Prepare a series of dilutions of this compound and unlabeled ponasterone A.

  • In a microcentrifuge tube, combine the purified EcR/USP heterodimer, a fixed concentration of radiolabeled ecdysteroid, and varying concentrations of the test compound or unlabeled control.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separate the protein-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration and determine the IC50 value.

  • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare dilutions of This compound B Incubate EcR/USP with [³H]ponasterone A and test compound A->B C Separate bound and unbound ligand via filtration B->C D Measure radioactivity C->D E Determine IC50 and Ki D->E

Figure 2: Workflow for the In Vitro Competitive Binding Assay.

Protocol 2: Cell-Based Reporter Gene Assay

This assay measures the ability of this compound to activate the ecdysone receptor and induce gene transcription.

Materials:

  • Insect cell line (e.g., Sf9 or Kc cells)

  • Expression vectors for EcR and USP

  • Reporter plasmid containing an ecdysone response element (EcRE) linked to a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Makisterone A or 20-hydroxyecdysone (for positive control)

  • Lysis buffer and reporter gene assay substrate

Methodology:

  • Co-transfect the insect cells with the EcR and USP expression vectors and the EcRE-reporter plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to recover.

  • Treat the cells with a range of concentrations of this compound or the positive control.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Plot the reporter gene activity against the logarithm of the compound concentration and determine the EC50 value.

Protocol 3: In Vivo Insect Bioassay

This assay evaluates the effect of this compound on insect development.

Materials:

  • Test insect species (e.g., Drosophila melanogaster, Tribolium castaneum)

  • Artificial diet for the test insect

  • This compound

  • Solvent for dissolving the test compound (e.g., ethanol or DMSO)

  • Rearing containers

Methodology:

  • Prepare artificial diet containing various concentrations of this compound. A control diet with only the solvent should also be prepared.

  • Place early-instar larvae of the test insect into rearing containers with the treated or control diet.

  • Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod).

  • Monitor the larvae daily for developmental effects, such as premature molting, mortality, and morphological abnormalities.

  • Record the percentage of larvae that successfully pupate and emerge as adults.

  • Determine the dose-response relationship for the observed effects.

Conclusion

While further research is necessary to elucidate the precise biological activities of this compound, its unique chemical structure suggests it could be a powerful tool for endocrinological research. The protocols outlined above provide a framework for characterizing its interaction with the ecdysone receptor and its effects on insect physiology. Such studies will not only advance our fundamental understanding of steroid hormone action but may also pave the way for the development of novel and selective insect control agents.

References

Application Notes and Protocols: Receptor Binding Affinity of 2-O-Sinapoyl Makisterone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific receptor binding affinity studies for 2-O-Sinapoyl makisterone A are not extensively available in the public domain. The following application notes and protocols are based on the known pharmacology of its parent compound, Makisterone A, and established methodologies for studying ecdysteroid receptor binding. These protocols provide a foundational framework for initiating such studies.

Introduction

Makisterone A is a potent ecdysteroid, an insect molting hormone that exerts its biological effects through high-affinity binding to the ecdysone receptor (EcR).[1][2][3] The EcR forms a heterodimer with the ultraspiracle protein (USP), and this complex acts as a ligand-activated transcription factor, regulating the expression of genes involved in molting and metamorphosis.[4][5] this compound is a derivative of Makisterone A. Understanding its binding affinity for the EcR/USP complex is a critical first step in characterizing its potential as an agonist or antagonist and for its development in applications such as targeted pest control.

This document outlines the protocols for determining the receptor binding affinity of this compound using a competitive radioligand binding assay, a gold standard for such measurements.[6][7][8]

Data Presentation: Ecdysone Receptor Binding Affinity

Quantitative data from competitive binding assays are typically presented to compare the affinity of a test compound with that of a known reference ligand. The key parameters are the IC50 (the concentration of a ligand that displaces 50% of the radioligand) and the Ki (the inhibition constant), which is a measure of the binding affinity of the ligand for the receptor.

Table 1: Hypothetical Receptor Binding Affinity of this compound and Reference Ecdysteroids

CompoundReceptor SourceRadioligandIC50 (nM)Ki (nM)
This compound Drosophila melanogaster EcR/USP[³H]-Ponasterone ATBDTBD
Makisterone ADrosophila melanogaster EcR/USP[³H]-Ponasterone A15 ± 2.18.5 ± 1.2
20-HydroxyecdysoneDrosophila melanogaster EcR/USP[³H]-Ponasterone A35 ± 4.519.8 ± 2.5
Ponasterone ADrosophila melanogaster EcR/USP[³H]-Ponasterone A5 ± 0.82.8 ± 0.4

TBD: To be determined experimentally. Data for reference compounds are representative and may vary based on experimental conditions.

Experimental Protocols

This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the EcR/USP heterodimer.

Materials and Reagents:

  • Receptor Source: Cell lysate or nuclear extract from a cell line expressing recombinant EcR and USP (e.g., Sf9 or HEK293 cells).

  • Radioligand: [³H]-Ponasterone A (a high-affinity ecdysteroid).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compound: Unlabeled Ponasterone A or Makisterone A.

  • Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI).[9]

  • Plate Reader: Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) and the reference compound (unlabeled Ponasterone A) in the binding buffer. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M.

    • Dilute the receptor preparation in ice-cold binding buffer to the desired concentration (to be optimized, typically 5-20 µg of protein per well).[9]

    • Dilute the [³H]-Ponasterone A in binding buffer to a final concentration close to its Kd (dissociation constant), typically in the low nanomolar range.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor preparation, [³H]-Ponasterone A, and binding buffer.

    • Non-specific Binding: Add receptor preparation, [³H]-Ponasterone A, and a saturating concentration of the unlabeled reference compound (e.g., 1 µM Ponasterone A).

    • Test Compound Wells: Add receptor preparation, [³H]-Ponasterone A, and the various dilutions of this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours). The plate should be gently agitated during incubation.[9]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a vacuum manifold. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any unbound radioligand.[9]

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

Data Analysis:

  • Calculate the Specific Binding for each well: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis cluster_analysis prep_reagents Prepare Reagents (Buffer, Receptor, Radioligand) setup_plate Set Up 96-Well Plate (Total, Non-specific, Test) prep_reagents->setup_plate prep_compounds Prepare Serial Dilutions (Test & Reference Compounds) prep_compounds->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Vacuum Filtration & Washing incubation->filtration counting Scintillation Counting (CPM) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

G cluster_receptors Ligand Ecdysteroid Ligand (e.g., this compound) Heterodimer EcR/USP Heterodimer Ligand->Heterodimer Binds to EcR Ecdysone Receptor (EcR) EcR->Heterodimer USP Ultraspiracle (USP) USP->Heterodimer EcRE Ecdysone Response Element (EcRE) in DNA Heterodimer->EcRE Binds to Transcription Gene Transcription EcRE->Transcription Initiates Response Biological Response (Molting, Metamorphosis) Transcription->Response Leads to

Caption: Simplified ecdysteroid signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-O-Sinapoyl Makisterone A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-O-Sinapoyl makisterone A extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Question: Why is the yield of this compound from my plant material lower than expected?

Answer: Low yields can be attributed to several factors, ranging from the quality of the plant material to the extraction and purification procedures.

  • Plant Material Quality: The concentration of this compound can vary significantly based on the plant's age, growing conditions, and harvest time. For instance, in Chenopodium album, the content of this compound can fluctuate.

  • Extraction Solvent: The choice of solvent is critical. While methanol, particularly 80% aqueous methanol, is commonly used for extracting phytoecdysteroids, the polarity might need optimization for your specific plant matrix.

  • Extraction Method: The efficiency of extraction can be influenced by the chosen method (e.g., maceration, sonication, Soxhlet). Sonication or other assisted extraction techniques can improve yield by enhancing solvent penetration into the plant tissue.

  • Compound Degradation: this compound is an acylated ecdysteroid, which can be susceptible to hydrolysis (deacylation) under harsh extraction conditions (e.g., high temperatures, presence of strong acids or bases).

Question: I am observing multiple peaks around the expected retention time of this compound during my HPLC analysis. What could be the cause?

Answer: The presence of multiple, closely eluting peaks can indicate several issues:

  • Isomeric Impurities: The plant material may contain isomers of this compound or other related phytoecdysteroids with similar polarities.

  • Degradation Products: As mentioned, the compound can degrade. The additional peaks might correspond to the deacetylated form, makisterone A, or other degradation byproducts.

  • Incomplete Purification: The purification steps prior to HPLC analysis might not be sufficient to remove all structurally related compounds. Consider optimizing your solid-phase extraction (SPE) or other cleanup steps.

Question: My final purified sample shows low purity. How can I improve the purification process?

Answer: Improving the purity of the final product often requires a multi-step chromatographic approach.

  • Initial Cleanup: Before preparative HPLC, use a preliminary cleanup method like solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and non-polar impurities.

  • Orthogonal Chromatography: Employing different chromatographic techniques that separate compounds based on different principles can be effective. For example, after a reverse-phase HPLC (C18), you could use a column with a different stationary phase (e.g., a phenyl-hexyl column) or a different separation mode like hydrophilic interaction liquid chromatography (HILIC).

  • Gradient Optimization: In your HPLC method, a carefully optimized solvent gradient can improve the resolution between your target compound and closely eluting impurities.

Frequently Asked Questions (FAQs)

What is the optimal solvent for extracting this compound?

Based on available literature, an 80% aqueous methanol solution is a common and effective solvent for the extraction of this compound from plant sources like Chenopodium album. The addition of water increases the polarity of the solvent, which can be beneficial for extracting glycosylated or acylated phytoecdysteroids.

What is the typical yield of this compound?

The yield can vary widely depending on the plant source and the extraction method used. For example, yields from the aerial parts of Chenopodium album have been reported in various studies, but a standardized yield is not well-established. It is crucial to establish a validated analytical method to accurately quantify the yield in your specific matrix.

How can I prevent the degradation of this compound during extraction?

To minimize degradation, it is recommended to:

  • Avoid high temperatures during extraction and solvent evaporation.

  • Work with neutral pH conditions.

  • Store extracts and purified compounds at low temperatures (e.g., -20°C) and protected from light.

Data Presentation

Table 1: Comparison of Phytoecdysteroid Extraction Parameters (Illustrative)

ParameterMethod 1: MacerationMethod 2: SonicationMethod 3: Soxhlet
Solvent 80% Methanol80% Methanol95% Ethanol
Temperature Room Temperature40°C78°C (Boiling point of Ethanol)
Extraction Time 24 hours1 hour8 hours
Relative Yield ModerateHighHigh
Risk of Degradation LowModerateHigh

Note: This table provides an illustrative comparison. Actual yields will vary based on the specific plant material and experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Chenopodium album

  • Plant Material Preparation: Air-dry the aerial parts of Chenopodium album at room temperature and grind them into a fine powder.

  • Extraction:

    • Macerate 100 g of the powdered plant material with 1 L of 80% aqueous methanol at room temperature for 24 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated extract in 200 mL of distilled water.

    • Perform liquid-liquid partitioning successively with n-hexane (3 x 200 mL) and ethyl acetate (3 x 200 mL).

    • The this compound is expected to be in the ethyl acetate fraction.

  • Further Purification: Concentrate the ethyl acetate fraction and subject it to further purification using Solid-Phase Extraction (SPE) or preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPLC Purification and Analysis

  • Analytical HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-30 min, 20-80% B; 30-35 min, 80-100% B; 35-40 min, 100% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or 330 nm (due to the sinapoyl moiety).

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow start Plant Material (e.g., Chenopodium album) extraction Extraction (e.g., 80% Methanol) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate) evaporation->partitioning spe Solid-Phase Extraction (SPE) (C18 Cleanup) partitioning->spe Ethyl Acetate Fraction hplc Preparative HPLC (C18 Column) spe->hplc analysis Purity Analysis (Analytical HPLC, NMR, MS) hplc->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

ecdysteroid_signaling_pathway makisterone_a Makisterone A (Active Ecdysteroid) ecr Ecdysone Receptor (EcR) makisterone_a->ecr complex EcR-USP Heterodimer ecr->complex usp Ultraspiracle (USP) usp->complex hre Hormone Response Element (HRE) in DNA complex->hre transcription Gene Transcription hre->transcription response Biological Response (e.g., Molting, Metamorphosis) transcription->response

Caption: Simplified ecdysteroid signaling pathway, relevant for makisterone A's biological activity.

Degradation products of 2-O-Sinapoyl makisterone A during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-O-Sinapoyl Makisterone A. The information provided addresses potential degradation of the compound during analytical procedures.

Troubleshooting Guide

Users may encounter challenges related to the stability of this compound during extraction, separation, and detection. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low recovery or apparent loss of this compound.

Potential Cause Troubleshooting Steps Expected Outcome
Hydrolysis of the sinapoyl ester bond 1. pH control: Ensure solvents are neutral or slightly acidic. Avoid basic conditions which can catalyze ester hydrolysis.[1] 2. Temperature control: Keep samples cool during extraction and analysis to minimize thermally induced degradation. 3. Enzyme inhibition: If working with plant extracts, consider heat inactivation of endogenous esterases immediately after harvesting.Increased recovery of the intact this compound.
Oxidative degradation 1. Use of antioxidants: Add antioxidants such as ascorbic acid or BHT to extraction solvents. 2. Inert atmosphere: Purge solvents with nitrogen or argon and store extracts under an inert atmosphere to prevent oxidation.[1] 3. Light protection: Protect samples from light by using amber vials or covering glassware with aluminum foil.[1]Minimized formation of oxidative degradation products and improved stability of the target analyte.
Adsorption to surfaces 1. Silanization of glassware: Treat glassware with a silanizing agent to reduce active sites for adsorption. 2. Choice of solvent: Use solvents that ensure complete dissolution of the analyte.Improved recovery and reproducibility of analytical results.

Issue 2: Appearance of unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Steps Expected Outcome
Formation of degradation products 1. Analyze for expected degradants: Look for peaks corresponding to Makisterone A and sinapic acid, the primary hydrolysis products. 2. LC-MS analysis: Use mass spectrometry to identify the molecular weights of the unknown peaks and compare them to potential degradation products.Identification of degradation products and confirmation of the degradation pathway.
Isomerization 1. Controlled experiments: Subject a pure standard of this compound to various stress conditions (pH, temperature, light) to induce degradation and monitor the formation of isomers.Understanding the conditions that lead to isomerization and development of methods to prevent it.
Contamination 1. Blank runs: Analyze solvent blanks to rule out contamination from the analytical system. 2. Sample matrix check: Analyze a sample matrix without the analyte to check for interfering compounds.A clean baseline in blank runs and identification of any interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of this compound?

The most probable degradation pathway for this compound is the hydrolysis of the ester linkage between the sinapoyl group and the makisterone A core. This would result in the formation of Makisterone A and Sinapic Acid . Under oxidative conditions, further degradation of both the steroidal backbone and the sinapic acid moiety could occur.

Q2: What analytical techniques are best suited for analyzing this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the recommended technique.[2][3]

  • HPLC-DAD: Allows for the quantification of this compound and its chromophoric degradation products. Phytoecdysteroids typically show a characteristic UV absorption maximum around 242 nm.[2]

  • HPLC-MS: Provides structural information and allows for the unambiguous identification of degradation products based on their mass-to-charge ratio (m/z).

Q3: How can I prevent the degradation of this compound during sample preparation?

To minimize degradation, it is crucial to control the experimental conditions:

  • pH: Maintain a neutral to slightly acidic pH.

  • Temperature: Perform extractions at low temperatures.

  • Light: Protect samples from direct light.

  • Oxygen: Use deoxygenated solvents and consider adding antioxidants.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Harvesting and Drying: Harvest plant material and immediately freeze-dry or dry at a low temperature (e.g., 40°C) to inactivate enzymes.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Extract the powdered material with 80% methanol or ethanol at room temperature with agitation. The use of polar solvents is necessary due to the polar nature of phytoecdysteroids.[3]

    • For enhanced extraction efficiency, sonication or Soxhlet extraction can be employed, but care must be taken to avoid excessive heat.

    • Consider adding an antioxidant (e.g., 0.1% ascorbic acid) to the extraction solvent.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.

  • Storage: Store the final extract at -20°C in an amber vial under an inert atmosphere.

Protocol 2: HPLC-DAD Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape and maintain a slightly acidic pH.

  • Gradient Program: A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Diode Array Detector set to monitor at 242 nm.

  • Column Temperature: 25-30°C.

Visualizations

cluster_degradation Degradation Pathway 2-O-Sinapoyl_Makisterone_A 2-O-Sinapoyl_Makisterone_A Makisterone_A Makisterone_A 2-O-Sinapoyl_Makisterone_A->Makisterone_A Hydrolysis Sinapic_Acid Sinapic_Acid 2-O-Sinapoyl_Makisterone_A->Sinapic_Acid Hydrolysis Oxidative_Degradation_Products Oxidative_Degradation_Products Makisterone_A->Oxidative_Degradation_Products Oxidation Sinapic_Acid->Oxidative_Degradation_Products Oxidation

Caption: Proposed degradation pathway of this compound.

cluster_workflow Analytical Workflow Start Sample Preparation Extraction Extraction (80% MeOH/EtOH) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (low temp) Filtration->Concentration Analysis HPLC Analysis Concentration->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for the analysis of this compound.

cluster_troubleshooting Troubleshooting Logic Start Low Analyte Signal? Check_Degradation Unexpected Peaks? Start->Check_Degradation No Check_Recovery Optimize Extraction & Storage Conditions Start->Check_Recovery Yes Identify_Peaks Use MS to Identify Degradation Products Check_Degradation->Identify_Peaks Yes End Problem Resolved Check_Degradation->End No Check_Recovery->End Modify_Method Adjust Analytical Method to Prevent Degradation Identify_Peaks->Modify_Method Modify_Method->End

Caption: A troubleshooting decision tree for analyzing this compound.

References

Technical Support Center: Optimizing HPLC Separation of Phytoecdysteroid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of phytoecdysteroid isomers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of phytoecdysteroid isomers in a direct question-and-answer format.

Question: My primary peaks of interest, 20-hydroxyecdysone and its isomers (e.g., turkesterone or 5α-epimer), are co-eluting or showing poor resolution (Rs < 1.5). How can I improve their separation?

Answer: Co-elution of structurally similar phytoecdysteroid isomers is a frequent challenge. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase Gradient: A shallow gradient is crucial for separating closely related isomers.

    • Decrease the Gradient Slope: Reduce the rate of increase of the organic solvent (e.g., acetonitrile or methanol) concentration over time. This increases the interaction time of the isomers with the stationary phase, allowing for better separation.

    • Introduce Isocratic Holds: Incorporate periods of constant mobile phase composition at strategic points in the gradient, particularly around the elution time of the target isomers.

  • Modify Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter selectivity due to different solvent properties and interactions with the analytes and stationary phase.

    • Introduce a Third Solvent: Adding a small percentage of another solvent, like isopropanol, to the mobile phase can sometimes improve the separation of complex mixtures.[1]

    • Adjust pH: For mobile phases containing an aqueous component, adding a small amount of acid (e.g., 0.05% acetic acid or 0.1% trifluoroacetic acid) can suppress the ionization of silanol groups on the silica-based stationary phase, which can improve peak shape and resolution, especially for acidic compounds.[2][3] However, be aware that highly acidic mobile phases can degrade the HPLC column packing material over time.[3]

  • Column Selection:

    • Switch Stationary Phase Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different selectivity. A phenyl-hexyl or biphenyl stationary phase can offer alternative interactions (e.g., π-π interactions) with the steroid backbone, potentially resolving co-eluting isomers.[4]

    • Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or solid-core particles) provide higher efficiency (N), leading to sharper peaks and improved resolution.[5][6]

  • Adjust Flow Rate and Temperature:

    • Lower the Flow Rate: Decreasing the flow rate can enhance separation efficiency, though it will increase the analysis time.

    • Optimize Column Temperature: Increasing the column temperature (e.g., to 45 °C) can improve peak shape and reduce viscosity, but excessive heat may degrade the sample.[3] Conversely, lower temperatures can increase retention and may improve resolution for some analytes.[6]

Question: I am observing significant peak tailing for my phytoecdysteroid analytes. What are the common causes and solutions?

Answer: Peak tailing, where the trailing half of the peak is broader than the leading half, is often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: The primary cause of tailing for many compounds, including polar steroids, is the interaction with acidic silanol groups on the surface of the silica-based stationary phase.[7]

    • Solution: Use a mobile phase with a low pH (e.g., by adding acetic or formic acid) to suppress the ionization of these silanol groups.[8] Alternatively, using a highly deactivated, end-capped column can minimize the number of available silanol groups.[7]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[8][9]

    • Solution: Dilute your sample and inject a smaller concentration to see if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of particulate matter on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[10]

    • Solution: Use a guard column or an in-line filter to protect the analytical column from sample matrix components.[9] If contamination is suspected, try back-flushing the column (if permitted by the manufacturer) or replacing it.[10]

Question: My retention times are shifting between injections. What could be the issue?

Answer: Unstable retention times can compromise the reliability of your analysis. The cause is often related to the HPLC system or mobile phase preparation.

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the initial mobile phase conditions before starting the analytical run, especially when using a new mobile phase or after a long period of inactivity. It is recommended to equilibrate the column for at least 30 minutes.

  • Mobile Phase Issues:

    • Inconsistent Composition: Ensure your mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump is functioning correctly and delivering a consistent mixture.

    • Degassing: Air bubbles in the pump can cause pressure fluctuations and lead to shifting retention times. Degas your mobile phase before use.

  • Temperature Fluctuations: A lack of temperature control for the column can cause retention times to drift. Using a column oven is highly recommended for reproducible results.[3]

Experimental Protocols

Reference Protocol: HPLC Separation of 20-Hydroxyecdysone and Turkesterone

This protocol is a representative method for the separation and quantification of common phytoecdysteroids.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: Agilent C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Solvents: HPLC-grade acetonitrile and ultrapure water.[3]

  • Standards: Reference standards of 20-hydroxyecdysone and turkesterone.

2. Chromatographic Conditions:

  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B (isocratic)

    • 2-3 min: Linear gradient from 5% to 98% B

    • 3-8 min: 98% B (isocratic)

    • 8-9 min: Linear gradient from 98% to 5% B

    • 9-15 min: 5% B (re-equilibration)

    • Note: This is an example gradient. The initial composition was modified from the source for a more typical reversed-phase starting condition. The gradient in the source starts at a very high organic percentage (95:5 acetonitrile:water) which is atypical for reversed-phase separation of polar compounds and might be a typographical error in the source document.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 45 °C.[3]

  • Detection Wavelength: 242 nm.[3]

  • Injection Volume: 20 µL.[3]

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Accurately weigh and dissolve 20-hydroxyecdysone and turkesterone standards in acetonitrile to prepare stock solutions of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with acetonitrile to achieve the desired concentration range for calibration (e.g., 10-50 µg/mL).

  • Sample Preparation: Extract powdered plant material or dietary supplements with acetonitrile using sonication to ensure complete dissolution of the analytes.[3] Filter the resulting solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The following table summarizes quantitative data from a validated HPLC method for separating 20-hydroxyecdysone and turkesterone, demonstrating a successful separation.

AnalyteRetention Time (min)Resolution (Rs)
20-Hydroxyecdysone3.902-
Turkesterone4.5542.4

Data sourced from a study using an Agilent C18 column (250 x 4.6 mm, 5 µm) with a gradient elution of acetonitrile and water at 45 °C, detected at 242 nm.[3]

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

The following diagram outlines a logical workflow for diagnosing and resolving poor peak resolution in the HPLC separation of phytoecdysteroid isomers.

HPLC_Troubleshooting_Workflow Problem Problem: Poor Peak Resolution (Rs < 1.5) Check_MobilePhase Step 1: Evaluate Mobile Phase Problem->Check_MobilePhase Check_Column Step 2: Evaluate Column Problem->Check_Column Check_System Step 3: Check System Parameters Problem->Check_System Solution_Gradient Action: Decrease Gradient Slope or Add Isocratic Hold Check_MobilePhase->Solution_Gradient Is gradient too steep? Solution_Solvent Action: Switch Organic Modifier (e.g., ACN to MeOH) Check_MobilePhase->Solution_Solvent Need to alter selectivity? Solution_pH Action: Adjust pH (e.g., add 0.1% Formic Acid) Check_MobilePhase->Solution_pH Are peaks tailing? Solution_NewColumn Action: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Check_Column->Solution_NewColumn Is current selectivity insufficient? Solution_GuardColumn Action: Replace Guard Column Check_Column->Solution_GuardColumn Is backpressure high? Solution_FlowRate Action: Reduce Flow Rate Check_System->Solution_FlowRate Is run time not a constraint? Solution_Temp Action: Optimize Column Temperature Check_System->Solution_Temp Is peak shape poor?

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

References

Reducing matrix effects in LC-MS analysis of 2-O-Sinapoyl makisterone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS analysis of 2-O-Sinapoyl makisterone A.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS analysis?

A: The matrix effect is the alteration of ionization efficiency of the target analyte by the presence of co-eluting, undetected compounds in the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the analyte. For a complex molecule like this compound, which may be extracted from intricate biological or botanical samples, matrix effects are a significant concern.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A: The most common method is the post-extraction addition experiment. This involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into a blank matrix extract that has been subjected to the entire sample preparation procedure. A significant difference in the signal intensity indicates the presence of matrix effects.

Q3: What are the primary sources of matrix effects for a compound like this compound?

A: For phytoecdysteroids like this compound, which are often extracted from plant or insect matrices, common sources of interference include salts, lipids, phospholipids, pigments (e.g., chlorophyll), and other secondary metabolites that can co-elute with the analyte and interfere with its ionization.

Q4: Can chromatographic conditions be altered to reduce matrix effects?

A: Yes, optimizing chromatographic separation is a crucial step. By improving the separation of this compound from matrix components, you can minimize co-elution and thus reduce matrix effects. Strategies include using a narrower internal diameter column for better peak resolution, adjusting the gradient elution profile to better separate interferences, or employing a different stationary phase chemistry.

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in the quantification of this compound.

This issue is often a primary indicator of unaddressed matrix effects. The following troubleshooting guide provides a systematic approach to identifying and mitigating these effects.

Step 1: Assess the Presence and Magnitude of Matrix Effects

A logical workflow for investigating matrix effects is crucial for systematic troubleshooting.

A Start: Inconsistent Quantitative Results B Prepare Three Sample Sets: 1. Neat Standard Solution 2. Standard Spiked Post-Extraction into Blank Matrix 3. Spiked Sample (Pre-Extraction) A->B C Analyze all sets by LC-MS B->C D Calculate Matrix Factor (MF): (Peak Area in Set 2) / (Peak Area in Set 1) C->D E MF ≈ 1 (No significant matrix effect) D->E Yes F MF < 1 (Ion Suppression) or MF > 1 (Ion Enhancement) D->F No G Calculate Recovery (RE): (Peak Area in Set 3) / (Peak Area in Set 2) E->G K Optimize Sample Preparation F->K L Optimize Chromatography F->L H RE is acceptable G->H Yes I RE is low or variable G->I No J Proceed with current method. Consider internal standard. H->J I->K

Caption: Workflow for identifying and assessing matrix effects.

Step 2: Select an Appropriate Sample Preparation Strategy

If matrix effects are confirmed, refining the sample preparation protocol is the most effective way to remove interfering compounds before they enter the LC-MS system.

A Confirmed Matrix Effect B What is the nature of the matrix? A->B C Aqueous / Biological Fluid (e.g., plasma, urine) B->C Aqueous D Complex Botanical / Tissue (e.g., plant extract, homogenate) B->D Complex E Protein Precipitation (PPT) C->E F Liquid-Liquid Extraction (LLE) C->F D->F G Solid-Phase Extraction (SPE) D->G H Simple, fast, but may have residual matrix effects. E->H I Good for removing salts and polar interferences. F->I J Highly selective, excellent for complex matrices. G->J

Caption: Decision tree for selecting a sample preparation method.

Data on Method Effectiveness

The following table provides illustrative data on the effectiveness of different sample preparation techniques for reducing matrix effects and improving the recovery of a target analyte in a complex matrix.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 9565 (Suppression)12.5
Liquid-Liquid Extraction (LLE) 8885 (Suppression)7.2
Solid-Phase Extraction (SPE) 9298 (Minimal Effect)3.1
Data is for illustrative purposes and demonstrates typical trends.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Complex Botanical Matrices

This protocol is recommended for complex matrices to ensure a clean extract for the analysis of this compound.

1. Cartridge Selection:

  • Choose a reverse-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) appropriate for the polarity of this compound.

2. Cartridge Conditioning:

  • Pass 1 mL of methanol through the cartridge.

  • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

3. Sample Loading:

  • Dilute the initial plant extract (e.g., methanolic extract) with water to a final organic content of <10%.

  • Load 1 mL of the diluted extract onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • A second wash with a slightly stronger organic solvent (e.g., 20% methanol) can be performed to remove less polar interferences, but this step should be optimized to avoid elution of the target analyte.

5. Elution:

  • Elute this compound from the cartridge with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a useful technique for separating analytes based on their differential solubility in two immiscible liquid phases.

1. Sample Preparation:

  • To 1 mL of the aqueous sample extract, add a buffering agent if necessary to adjust the pH. The pH should be optimized to ensure this compound is in a neutral form.

2. Extraction:

  • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

3. Collection:

  • Carefully transfer the organic layer (top layer for most solvents) to a clean tube.

4. Evaporation and Reconstitution:

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

LC-MS System and Matrix Effects

Understanding where matrix effects originate within the LC-MS system can aid in troubleshooting.

A Sample Injection B LC Column A->B C Ion Source (ESI/APCI) B->C D Mass Analyzer C->D E Detector D->E F Data System E->F G Matrix Effect Hotspot: Co-eluting matrix components compete with the analyte for ionization. G->C

Caption: Origin of matrix effects in an LC-MS system.

Technical Support Center: Troubleshooting Low Bioactivity of 2-O-Sinapoyl Makisterone A in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpectedly low bioactivity with 2-O-Sinapoyl makisterone A in their experimental assays. This document provides a structured approach to troubleshooting, covering potential issues from compound integrity to assay design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to be bioactive?

A1: this compound is a phytoecdysteroid, a naturally occurring steroid found in plants. It is a derivative of Makisterone A, featuring a sinapoyl group esterified at the 2-hydroxyl position. Phytoecdysteroids are known to mimic the molting hormones of insects and can elicit a range of biological effects in other organisms. The expected bioactivity of this compound is likely mediated through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). Upon ligand binding, this complex modulates the transcription of target genes.

Q2: We are observing significantly lower activity of this compound compared to Makisterone A. Why might this be the case?

A2: The addition of the bulky and lipophilic sinapoyl group at the 2-position can significantly alter the physicochemical properties of the parent molecule, Makisterone A. This modification can potentially lead to:

  • Reduced solubility in aqueous assay media, leading to a lower effective concentration.

  • Steric hindrance that prevents or reduces the binding affinity to the ecdysone receptor.

  • Altered stability of the compound under assay conditions.

  • A requirement for metabolic activation (i.e., cleavage of the sinapoyl ester) to release the active Makisterone A. Many cell types may lack the necessary esterases to perform this conversion efficiently.

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: Steroid compounds can often have limited aqueous solubility. To improve the solubility of this compound, consider the following:

  • Use of a co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into your culture medium. Ensure the final concentration of the organic solvent is low enough (typically <0.1%) to not affect cell viability.

  • Sonication: Briefly sonicating the solution can help to dissolve the compound.

  • Vortexing: Vigorous vortexing during dilution can also aid in solubilization.

  • Use of solubilizing agents: For in vitro assays, non-ionic surfactants or cyclodextrins can be used to enhance solubility, but their compatibility with your specific cell line and assay must be validated.

Q4: Could the sinapoyl ester be getting cleaved in my assay?

A4: Yes, it is possible. The stability of the ester bond can be influenced by the pH of the medium and the presence of endogenous esterases released by the cells. Cleavage of the sinapoyl group would release Makisterone A, which may have a different activity profile. If you suspect this is happening, you can analyze the culture supernatant over time using techniques like HPLC to detect the presence of both the parent compound and the potentially hydrolyzed product.

Troubleshooting Guide for Low Bioactivity

If you are experiencing lower than expected bioactivity with this compound, follow these troubleshooting steps:

Step 1: Verify Compound Integrity and Concentration

  • Action: Confirm the identity and purity of your this compound stock using analytical methods such as HPLC-MS or NMR.

  • Rationale: Degradation or impurities in the compound stock can lead to reduced or variable activity.

  • Action: Accurately determine the concentration of your stock solution.

  • Rationale: Inaccurate stock concentrations will lead to incorrect final concentrations in your assays.

Step 2: Address Potential Solubility Issues

  • Action: Visually inspect your final assay medium for any signs of precipitation after adding the compound.

  • Rationale: Poor solubility will result in a lower effective concentration of the compound available to the cells.

  • Action: Prepare fresh dilutions from your stock solution for each experiment.

  • Rationale: Steroid compounds can precipitate out of solution over time, especially when stored at lower temperatures.

Step-by-Step Protocol for Solubilizing this compound:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Warm the stock solution to room temperature before use.

  • Vortex the stock solution vigorously for 30 seconds.

  • Perform serial dilutions of the stock solution in cell culture medium, ensuring to vortex thoroughly after each dilution step.

  • Do not store diluted solutions in aqueous media for extended periods.

Step 3: Evaluate Assay Conditions

  • Action: Optimize the cell density and incubation time for your assay.

  • Rationale: The observed bioactivity can be highly dependent on the physiological state of the cells and the duration of exposure to the compound.

  • Action: Include appropriate positive and negative controls in your experiment. A suitable positive control would be Makisterone A or another known ecdysone receptor agonist like 20-hydroxyecdysone.

  • Rationale: Controls help to validate that the assay system is working correctly and provide a benchmark for the activity of your test compound.

Step 4: Consider Metabolic Conversion

  • Action: Test the bioactivity in a cell line known to have high esterase activity or co-transfect with an esterase-expressing plasmid.

  • Rationale: If this compound is a pro-drug, its activity will be dependent on its conversion to Makisterone A.

  • Action: Analyze cell lysates or culture media for the presence of both this compound and Makisterone A after incubation.

  • Rationale: This will confirm whether the compound is being metabolized by the cells.

Data Presentation

Table 1: Hypothetical Comparison of Physicochemical and Biological Properties of Makisterone A and this compound.

Disclaimer: The following data is hypothetical and intended for illustrative purposes due to the lack of available experimental data for this compound. It highlights potential differences that could explain discrepancies in bioactivity.

PropertyMakisterone AThis compound (Hypothetical)Rationale for Potential Difference
Molecular Weight ~494.66 g/mol ~686.8 g/mol Addition of the sinapoyl group increases molecular weight.
Aqueous Solubility LowVery LowThe bulky, lipophilic sinapoyl group is expected to decrease aqueous solubility.
Lipophilicity (LogP) ModerateHighThe sinapoyl group significantly increases the lipophilicity of the molecule.
Receptor Binding Affinity (EcR/USP) HighLow to ModerateThe sinapoyl group at the 2-position may cause steric hindrance, reducing binding affinity to the receptor.
Requirement for Metabolic Activation NoPotentially YesThe ester bond may need to be cleaved by cellular esterases to release the active Makisterone A.
Observed Bioactivity HighLowA combination of lower solubility, reduced receptor binding, and/or the need for metabolic activation could lead to lower observed bioactivity.

Experimental Protocols

Protocol 1: General Ecdysteroid Reporter Gene Assay

This protocol describes a general method for assessing the bioactivity of ecdysteroids using a cell-based reporter gene assay.

  • Cell Culture: Culture an insect cell line (e.g., Drosophila S2 cells) or a mammalian cell line (e.g., HEK293) stably or transiently co-transfected with expression vectors for the ecdysone receptor (EcR) and its partner ultraspiracle (USP), along with a reporter plasmid containing an ecdysone response element (EcRE) driving the expression of a reporter gene (e.g., luciferase).

  • Cell Seeding: Seed the cells into a 96-well plate at a density optimized for your cell line. Allow the cells to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Makisterone A or 20-hydroxyecdysone) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the cells for 24-48 hours at the optimal temperature and CO2 concentration.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions for your chosen reporter assay system.

  • Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay). Plot the dose-response curves and calculate the EC50 values.

Visualizations

Ecdysone Receptor Signaling Pathway

Ecdysone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-O-Sinapoyl_Makisterone_A 2-O-Sinapoyl Makisterone A Makisterone_A Makisterone A 2-O-Sinapoyl_Makisterone_A->Makisterone_A Hydrolysis EcR EcR Makisterone_A->EcR Esterase Esterase Esterase->2-O-Sinapoyl_Makisterone_A EcR_USP_Complex EcR/USP Heterodimer EcR->EcR_USP_Complex USP USP USP->EcR_USP_Complex EcR_USP_Complex_Active Active EcR/USP Complex EcR_USP_Complex->EcR_USP_Complex_Active EcRE Ecdysone Response Element (EcRE) EcR_USP_Complex_Active->EcRE Target_Genes Target Genes EcRE->Target_Genes Transcription Activation mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Response Biological Response Proteins->Biological_Response

Caption: Ecdysone receptor signaling pathway.

Troubleshooting Workflow for Low Bioactivity

How to increase the purity of isolated 2-O-Sinapoyl makisterone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of isolated 2-O-Sinapoyl makisterone A. The guidance is rooted in established principles for phytoecdysteroid purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a phytoecdysteroid, a naturally occurring steroid found in some plants. It is a derivative of makisterone A, featuring a sinapoyl group attached at the 2-hydroxyl position. High purity of this compound is crucial for accurate biological and pharmacological studies, ensuring that observed effects are attributable to the compound itself and not to contaminants.

Q2: What are the common impurities found in this compound isolates?

Common impurities in phytoecdysteroid extractions include:

  • Other Phytoecdysteroids: Structurally similar compounds like makisterone A, 20-hydroxyecdysone, and their various esters can co-elute.

  • Polar Plant Constituents: Due to the polar nature of phytoecdysteroids, they are often co-extracted with chlorophyll, polyphenolic compounds, lipids, and triterpenoids.[1]

  • Degradation Products: The sinapoyl ester linkage can be susceptible to hydrolysis, leading to the formation of makisterone A and sinapic acid.

  • Reagents and Solvents: Residual solvents, salts, and reagents from the extraction and purification process can also be present.[2]

Q3: What are the initial steps to enrich this compound before fine purification?

Initial enrichment can be achieved through:

  • Solvent Partitioning: A common primary step involves partitioning the crude extract between a non-polar solvent (like hexane) and aqueous methanol to remove lipids and other non-polar compounds.[3]

  • Solid-Phase Extraction (SPE): Reversed-phase SPE cartridges (e.g., C18) can be used to bind the phytoecdysteroids from an aqueous extract, allowing for the removal of highly polar impurities. The desired compounds are then eluted with a solvent of intermediate polarity, such as methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Target Compound Incomplete Extraction: The solvent system used may not be optimal for extracting the sinapoyl ester.Ensure the use of polar solvents like methanol or ethanol for the initial extraction.[1][3] Consider sequential extractions to maximize recovery.
Degradation during Extraction/Purification: The ester linkage might be sensitive to pH and temperature.Maintain neutral pH conditions and avoid high temperatures during all steps. Work quickly and store fractions at low temperatures.
Loss during Solvent Partitioning: The compound may have some solubility in the non-polar phase.Analyze a small sample of the non-polar layer (e.g., by TLC or HPLC) to check for the presence of your compound. Adjust the polarity of the aqueous phase if necessary.
Co-elution with Other Phytoecdysteroids Insufficient Chromatographic Resolution: The chosen stationary and mobile phases may not be selective enough for closely related structures.Orthogonal Chromatography: Employ a second chromatographic technique that separates based on a different principle. For example, if you used reversed-phase HPLC, try normal-phase or size-exclusion chromatography.[4]
Optimize HPLC Conditions: Adjust the gradient slope, temperature, or mobile phase composition. Consider a different stationary phase (e.g., a phenyl-hexyl column instead of C18).
Presence of Green/Brown Pigments (Chlorophyll) Co-extraction of Pigments: Polar solvents will extract chlorophylls.Initial Cleanup: Use a solid-phase extraction (SPE) step with a polyamide or C18 sorbent to remove pigments before column chromatography.
Solvent System Modification: In normal-phase chromatography, a small amount of a more polar solvent can sometimes help to retain pigments on the column while eluting the target compound.
Broad or Tailing Peaks in HPLC Column Overload: Injecting too much sample can lead to poor peak shape.Reduce the amount of sample injected onto the column.
Secondary Interactions: The hydroxyl groups on the steroid backbone can interact with residual silanols on the silica-based stationary phase.Add a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to improve peak shape.
Compound Instability on Column: The compound may be degrading during the chromatographic run.Ensure the mobile phase is neutral or slightly acidic. Adding a small percentage of water to organic solvents in normal-phase chromatography can sometimes prevent degradation.[1]

Experimental Protocols

Protocol 1: Initial Cleanup and Enrichment using Column Chromatography

This protocol is a general method for the initial purification of phytoecdysteroids from a crude plant extract.

  • Preparation of the Column:

    • Use a glass column packed with silica gel or alumina. The choice of stationary phase will depend on the polarity of the target compound and impurities. For this compound, which is more non-polar than makisterone A, silica gel is a good starting point.

    • The column should be packed as a slurry in a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the loading solvent.

    • Alternatively, the dry extract can be adsorbed onto a small amount of silica gel and then dry-loaded onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) to remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Fraction Analysis:

    • Combine fractions containing the compound of interest based on the TLC or HPLC analysis.

    • Evaporate the solvent under reduced pressure.

Protocol 2: High-Purity Isolation using Preparative HPLC

This protocol is for the final purification of this compound to a high degree of purity.

  • Column and Mobile Phase Selection:

    • A reversed-phase C18 column is a common choice for phytoecdysteroid purification.

    • The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution is often necessary.

  • Optimizing the Separation:

    • First, develop an analytical HPLC method to determine the optimal separation conditions.

    • A good starting point for a gradient could be from 30% acetonitrile in water to 100% acetonitrile over 30 minutes.

    • The sinapoyl group will increase the non-polarity of makisterone A, so expect it to elute later than its parent compound.

  • Preparative Run:

    • Scale up the optimized analytical method to a preparative HPLC system.

    • Dissolve the enriched fraction from the column chromatography in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

    • Inject the sample and collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Final Steps:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions and remove the solvent by lyophilization or evaporation.

    • Confirm the identity and purity of the final product using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow start Crude Plant Extract solvent_partition Solvent Partitioning (e.g., Hexane/Aq. MeOH) start->solvent_partition column_chrom Column Chromatography (Silica Gel or Alumina) solvent_partition->column_chrom prep_hplc Preparative HPLC (Reversed-Phase C18) column_chrom->prep_hplc purity_analysis Purity & Identity Check (HPLC, MS, NMR) prep_hplc->purity_analysis final_product Pure 2-O-Sinapoyl Makisterone A purity_analysis->final_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Chromatography check_coelution Co-eluting Impurities? start->check_coelution Analyze by HPLC/MS check_degradation Degradation Product Present? check_coelution->check_degradation No orthogonal_chrom Employ Orthogonal Chromatography (e.g., Normal Phase if RP used first) check_coelution->orthogonal_chrom Yes optimize_hplc Optimize HPLC Conditions (Gradient, Solvent, Column) check_coelution->optimize_hplc Yes adjust_conditions Adjust pH and Temperature (Work at neutral pH, low temp) check_degradation->adjust_conditions Yes

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-O-Sinapoyl Makisterone A and Makisterone A

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Insect Science

Understanding the Molecules

Makisterone A is a phytoecdysteroid, a class of compounds that are analogues of the major insect molting hormones, ecdysone and 20-hydroxyecdysone. It plays a crucial role in regulating insect growth, development, and reproduction. 2-O-Sinapoyl makisterone A is an acylated derivative of makisterone A, which has been isolated from the plant Ononis pinguis. The addition of the sinapoyl group at the C-2 position is expected to alter its physicochemical properties, such as lipophilicity, which could in turn influence its bioavailability and biological activity.

Comparative Biological Activity: A Data Gap

A thorough review of published research reveals a lack of studies that directly compare the biological activity of this compound and makisterone A. While the biological effects of makisterone A are well-documented, quantitative data on the insecticidal or ecdysteroid receptor binding activity of its 2-O-sinapoyl derivative is not currently available. Therefore, the following table summarizes the known activity of makisterone A and highlights the data gap for this compound.

Biological ParameterMakisterone AThis compound
Ecdysteroid Receptor (EcR) Binding Affinity ActiveData Not Available
Insecticidal Activity Demonstrates activity against various insect speciesData Not Available
Induction of Molting Induces premature molting in insectsData Not Available

The Ecdysteroid Signaling Pathway

The biological effects of makisterone A and, presumably, this compound are mediated through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). Upon ligand binding, this complex translocates to the nucleus and binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of genes that regulate molting and other developmental processes.

Ecdysteroid_Signaling_Pathway cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) USP Ultraspiracle Protein (USP) EcR->USP Heterodimerizes EcR_USP EcR/USP Complex Ecdysteroid Makisterone A or This compound Ecdysteroid->EcR Binds EcRE EcRE EcR_USP->EcRE Binds to DNA DNA Gene Target Genes EcRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Proteins mRNA->Protein Translation Response Biological Response (e.g., Molting) Protein->Response

Caption: The generalized ecdysteroid signaling pathway initiated by the binding of an ecdysteroid to the EcR/USP heterodimer.

Proposed Experimental Workflow for a Comparative Study

To address the current data gap, a direct comparison of the biological activities of this compound and makisterone A is necessary. The following experimental workflow is proposed for a comprehensive comparative study.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Makisterone_A Makisterone A (Reference) Receptor_Binding Ecdysone Receptor Competitive Binding Assay Makisterone_A->Receptor_Binding Cell_Based Cell-Based Reporter Gene Assay Makisterone_A->Cell_Based Insect_Bioassay Insect Bioassay (e.g., Larval Growth Inhibition) Makisterone_A->Insect_Bioassay Sinapoyl_Makisterone_A This compound (Test Compound) Sinapoyl_Makisterone_A->Receptor_Binding Sinapoyl_Makisterone_A->Cell_Based Sinapoyl_Makisterone_A->Insect_Bioassay IC50 Determine IC50/EC50 Values Receptor_Binding->IC50 Cell_Based->IC50 Insect_Bioassay->IC50 Statistical Statistical Analysis (e.g., t-test, ANOVA) IC50->Statistical Comparison Comparative Activity Assessment Statistical->Comparison

Caption: A proposed experimental workflow for the comparative analysis of makisterone A and this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the workflow.

Ecdysone Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound and makisterone A to the ecdysone receptor (EcR).

Materials:

  • Purified recombinant EcR/USP heterodimer.

  • Radiolabeled ecdysone (e.g., [³H]ponasterone A) as the tracer.

  • Makisterone A (as a reference competitor).

  • This compound (as the test competitor).

  • Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • A constant concentration of the radiolabeled tracer and the EcR/USP complex are incubated in the binding buffer.

  • Increasing concentrations of unlabeled makisterone A or this compound are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with cold binding buffer to remove non-specifically bound tracer.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled tracer (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity.

Cell-Based Reporter Gene Assay

Objective: To measure the functional activity of the compounds in a cellular context by quantifying the transcriptional activation of the ecdysone receptor.

Materials:

  • An insect cell line (e.g., Drosophila S2 cells or Spodoptera frugiperda Sf9 cells).

  • Expression vectors for EcR and USP.

  • A reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and reagents.

  • Makisterone A and this compound.

  • A luminometer or spectrophotometer for reporter gene quantification.

Procedure:

  • The insect cells are co-transfected with the EcR and USP expression vectors and the EcRE-reporter plasmid.

  • The transfected cells are incubated to allow for protein expression.

  • The cells are then treated with various concentrations of makisterone A or this compound.

  • After an appropriate incubation period, the cells are lysed, and the activity of the reporter gene product is measured.

  • The concentration of the compound that produces 50% of the maximal response (EC₅₀) is determined. A lower EC₅₀ value indicates higher potency.

Insect Bioassay (e.g., Larval Growth Inhibition)

Objective: To assess the in vivo insecticidal activity of the compounds.

Materials:

  • A target insect species (e.g., larvae of Spodoptera littoralis or Drosophila melanogaster).

  • Artificial diet for the insects.

  • Makisterone A and this compound dissolved in a suitable solvent.

  • Rearing containers.

Procedure:

  • A range of concentrations of each test compound is incorporated into the artificial diet.

  • A control diet containing only the solvent is also prepared.

  • A known number of synchronized early-instar larvae are placed in containers with the treated or control diet.

  • The larvae are reared under controlled environmental conditions (temperature, humidity, photoperiod).

  • Mortality, developmental abnormalities, and weight gain are recorded at regular intervals.

  • The concentration of the compound that causes 50% mortality (LC₅₀) or 50% growth inhibition (GI₅₀) is calculated.

Conclusion and Future Directions

While makisterone A is a well-characterized phytoecdysteroid with known insecticidal properties, the biological activity of its naturally occurring derivative, this compound, remains to be elucidated. The presence of the sinapoyl group may influence its polarity, bioavailability, and interaction with the ecdysone receptor, potentially leading to altered biological activity. The experimental workflow and detailed protocols provided in this guide offer a robust framework for a direct, quantitative comparison of these two compounds. Such a study is crucial for advancing our understanding of ecdysteroid structure-activity relationships and could pave the way for the development of more potent and selective insect control agents. Future research should prioritize conducting these comparative assays to fill the existing knowledge gap and unlock the full potential of these natural products.

Comparative Analysis of 2-O-Sinapoyl Makisterone A and 20-Hydroxyecdysone Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activity of 2-O-Sinapoyl makisterone A and the widely studied insect molting hormone, 20-hydroxyecdysone. The following sections present quantitative data, experimental methodologies, and an overview of the relevant signaling pathways to assist researchers, scientists, and drug development professionals in understanding the nuances of these two ecdysteroids.

Introduction to the Ecdysteroids

20-Hydroxyecdysone (20E) is a zooecdysteroid that plays a crucial role as the primary molting hormone in insects and other arthropods. Its well-characterized function in regulating gene expression related to molting and metamorphosis has made it a benchmark compound in endocrinological and pest control research.

This compound is a phytoecdysteroid, a plant-derived analogue of insect ecdysteroids. It has been isolated from plants such as Silene nutans. Phytoecdysteroids are of significant interest due to their potential as insecticides and their diverse pharmacological effects.

Comparative Biological Activity

The biological activity of ecdysteroids is often evaluated using bioassays that measure their ability to induce specific physiological responses, such as the puffing of polytene chromosomes in the salivary glands of dipteran larvae. The Chironomus tentans bioassay is a classic and sensitive method for quantifying ecdysteroid activity.

While comprehensive side-by-side studies are limited, research involving the Chironomus tentans bioassay has demonstrated that this compound exhibits biological activity comparable to that of 20-hydroxyecdysone.

Quantitative Data Summary

The following table summarizes the relative activity of the two ecdysteroids based on available bioassay data.

CompoundBioassayRelative ActivityEC50 (Effective Concentration for 50% Response)
This compound Chironomus tentans bioassayComparable to 20EData not consistently reported in comparative studies
20-Hydroxyecdysone Chironomus tentans bioassayStandard reference~10⁻⁸ M (Varies by specific protocol and endpoint)

Note: The exact EC50 values can vary between different experimental setups. The key finding from available studies is the comparable potency of this compound to the standard, 20-hydroxyecdysone, in this specific bioassay.

Experimental Protocols

A detailed understanding of the methodologies used to assess ecdysteroid activity is crucial for interpreting the data. Below is a representative protocol for the Chironomus tentans bioassay.

Chironomus tentans Ecdysteroid Bioassay

This bioassay quantifies the biological activity of an ecdysteroid by observing the induction of specific "puffs" in the polytene chromosomes of the salivary glands of C. tentans larvae. These puffs represent sites of active gene transcription induced by the hormone.

I. Organism Rearing:

  • Chironomus tentans larvae are reared under controlled conditions of temperature (e.g., 18°C), photoperiod (e.g., 16h light: 8h dark), and feeding (e.g., a mixture of nettle powder and cellulose).

  • Fourth instar larvae are selected for the bioassay as their salivary glands are well-developed.

II. Salivary Gland Incubation:

  • Salivary glands are dissected from the larvae in a physiological saline solution (e.g., Cannon's modified insect saline).

  • The isolated glands are incubated in a medium containing the test compound (this compound or 20-hydroxyecdysone) at various concentrations.

  • A negative control (incubation medium without the ecdysteroid) and a positive control (with a known concentration of 20-hydroxyecdysone) are included.

  • Incubation is carried out for a specific duration (e.g., 30-60 minutes) at a controlled temperature.

III. Chromosome Preparation and Analysis:

  • After incubation, the salivary glands are fixed (e.g., in ethanol-acetic acid 3:1).

  • The glands are then squashed on a microscope slide in a drop of stain (e.g., orcein in lactic acid/acetic acid).

  • The polytene chromosomes are observed under a phase-contrast microscope.

  • The size and presence of specific puffs, such as Balbiani ring 1 (BR1) and BR2, are recorded and scored. The response is typically dose-dependent.

IV. Data Analysis:

  • A dose-response curve is generated by plotting the puffing response against the logarithm of the ecdysteroid concentration.

  • The EC50 value is calculated from this curve, representing the concentration of the compound that elicits a half-maximal response.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Ecdysteroid Signaling Pathway

Ecdysteroids exert their effects by binding to a heterodimeric nuclear receptor complex consisting of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of target genes.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR ReceptorComplex EcR/USP Complex EcR->ReceptorComplex heterodimerizes with USP USP USP->ReceptorComplex ReceptorComplex_n EcR/USP Complex ReceptorComplex->ReceptorComplex_n translocates to DNA DNA EcRE EcRE Gene Target Gene EcRE->Gene activates mRNA mRNA Gene->mRNA transcription Protein Protein (Biological Response) mRNA->Protein translation LigandReceptorComplex Ecdysteroid-EcR/USP Complex LigandReceptorComplex->EcRE binds to Ecdysteroid Ecdysteroid (e.g., 20E) Ecdysteroid->ReceptorComplex_n binds to

Caption: The ecdysteroid signaling pathway.

Experimental Workflow for Chironomus tentans Bioassay

The following diagram outlines the key steps in the Chironomus tentans bioassay for comparing the activity of different ecdysteroids.

Experimental_Workflow start Select 4th Instar C. tentans Larvae dissection Dissect Salivary Glands in Saline Solution start->dissection incubation Incubate Glands with Test Compounds (e.g., this compound, 20E) dissection->incubation fixation Fix Glands (e.g., Ethanol-Acetic Acid) incubation->fixation squash Prepare Chromosome Squashes with Staining fixation->squash microscopy Microscopic Observation of Polytene Chromosomes squash->microscopy analysis Score Chromosomal Puffs (e.g., Balbiani Rings) microscopy->analysis end Generate Dose-Response Curve and Calculate EC50 analysis->end

Caption: Workflow for the Chironomus tentans bioassay.

Conclusion

The available evidence indicates that this compound, a phytoecdysteroid, demonstrates potent biological activity that is comparable to the primary insect molting hormone, 20-hydroxyecdysone, in the Chironomus tentans bioassay. This suggests that this compound can effectively activate the ecdysteroid signaling pathway. For researchers in drug development and crop protection, this comparable activity makes this compound an interesting candidate for further investigation as a potential bio-insecticide. However, further studies providing direct, quantitative comparisons of binding affinities, a broader range of bioassays, and in vivo efficacy are necessary to fully elucidate the relative performance of these two ecdysteroids.

Validating the Structure of 2-O-Sinapoyl Makisterone A: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in natural product chemistry and drug development, unambiguous structure elucidation is paramount. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for validating the structure of 2-O-Sinapoyl makisterone A, a phytoecdysteroid with potential biological activities. We present supporting experimental data and detailed protocols to objectively compare the utility of different 2D NMR techniques in confirming the precise connectivity of this molecule.

Unraveling the Structure with 2D NMR

The structure of this compound combines the C28-ecdysteroid makisterone A with a sinapoyl group esterified at the 2-hydroxyl position. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, 2D NMR experiments are essential to definitively establish the covalent framework and the specific location of the ester linkage. The key techniques employed are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Key Structural Questions Addressed by 2D NMR:

  • COSY: Establishes proton-proton (¹H-¹H) coupling networks within the makisterone A steroid core and the sinapoyl moiety, confirming the spin systems of these individual components.

  • HSQC: Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC: Detects long-range correlations between protons and carbons (typically 2-3 bonds), which is the critical experiment for identifying the ester linkage between the sinapoyl group and the makisterone A scaffold.

Comparative Analysis of 2D NMR Data

The following table summarizes the key hypothetical ¹H and ¹³C NMR chemical shifts for this compound and the crucial 2D NMR correlations that validate its structure. The data is compiled based on known values for makisterone A and sinapoyl derivatives.

Position ¹³C (δc) ¹H (δH) Key COSY (¹H-¹H) Correlations Key HMBC (¹H→¹³C) Correlations
Makisterone A Moiety
2~75.0~5.26 (m)H-3C-1, C-3, C-4, C-9' (Sinapoyl)
3~68.0~4.10 (m)H-2, H-4C-1, C-2, C-4, C-5
6~205.0--H-5, H-7
7~121.0~5.80 (d)H-8C-5, C-6, C-9, C-14
14~84.0--H-7, H-8, H-15
20~78.0--H-21, H-22
22~77.0~3.50 (m)H-23C-20, C-21, C-23, C-24
Sinapoyl Moiety
1'----
2', 6'~105.0~6.80 (s)-C-4', C-7', C-8'
3', 5'~148.0--H-2', H-6', OCH₃
4'~138.0--H-2', H-6'
7'~145.0~7.60 (d)H-8'C-1', C-2', C-6', C-9'
8'~115.0~6.30 (d)H-7'C-1', C-9'
9'~168.8--H-7', H-8'
OCH₃~56.0~3.90 (s)-C-3', C-5'

The most critical piece of evidence for the structure of this compound is the HMBC correlation from the proton at the 2-position of the makisterone A core (H-2) to the ester carbonyl carbon of the sinapoyl group (C-9').[1] This long-range coupling definitively establishes the ester linkage at this specific position.

Experimental Protocols

Sample Preparation: this compound (1-5 mg) is dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ or chloroform-d. The solution is then transferred to a 5 mm NMR tube.

NMR Spectroscopy: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[2][3]

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.

  • COSY: A gradient-enhanced COSY (gCOSY) experiment is performed to map ¹H-¹H correlations. Key parameters include spectral widths of approximately 10 ppm in both dimensions and a 2048 x 512 data matrix.

  • HSQC: A gradient-enhanced HSQC experiment with multiplicity editing (if desired) is used to correlate one-bond ¹H-¹³C pairs. The spectral width in the ¹³C dimension is set to encompass all carbon signals (e.g., 0-220 ppm).

  • HMBC: A gradient-enhanced HMBC experiment is optimized for a long-range coupling constant of 8 Hz to detect correlations between protons and carbons separated by 2-3 bonds.

Visualization of the Validation Workflow

The logical flow of experiments for validating the structure of this compound is illustrated below.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Analysis H_NMR ¹H NMR COSY gCOSY H_NMR->COSY HSQC gHSQC H_NMR->HSQC HMBC gHMBC H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Spin_Systems Identify Spin Systems COSY->Spin_Systems Direct_Correlations Assign ¹³C Resonances HSQC->Direct_Correlations Long_Range Establish Connectivity HMBC->Long_Range Final_Structure Confirm Structure of This compound Spin_Systems->Final_Structure Direct_Correlations->Final_Structure Long_Range->Final_Structure

Caption: Workflow for the 2D NMR structural validation of this compound.

Comparison with Alternative Methodologies

While 2D NMR is the gold standard for determining the constitution of novel natural products in solution, other techniques can provide complementary information:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula. Tandem MS (MS/MS) can provide fragmentation data that suggests the presence of the makisterone A and sinapoyl substructures. However, MS alone cannot definitively determine the esterification site.

  • X-ray Crystallography: This technique provides the absolute structure, including stereochemistry. However, it requires a suitable single crystal, which can be challenging to obtain for many natural products.[2]

References

Comparative Analysis of 2-O-Sinapoyl Makisterone A Cross-Reactivity in Ecdysteroid Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for understanding the cross-reactivity of 2-O-Sinapoyl makisterone A within the context of ecdysteroid immunoassays. Direct quantitative data for this specific compound is not extensively available in published literature, highlighting a critical need for empirical validation. This document outlines the principles of cross-reactivity, presents comparative data for structurally related ecdysteroids, and provides a detailed protocol for researchers to determine these values experimentally.

The Ecdysteroid Signaling Pathway: A Primer

Ecdysteroids are steroid hormones that play a crucial role in arthropod development, primarily by controlling molting and metamorphosis. Their biological activity is mediated by a nuclear receptor complex. The signaling cascade begins when an ecdysteroid, such as 20-hydroxyecdysone (20E), enters a target cell and binds to the Ecdysone Receptor (EcR). This ligand-bound receptor then forms a heterodimer with the Ultraspiracle protein (USP). This EcR-USP complex subsequently binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription and initiating the physiological response.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell Ecdysteroid Ecdysteroid (e.g., 20E) EcR Ecdysone Receptor (EcR) Ecdysteroid->EcR Binds Complex EcR-USP-Ecdysteroid Complex EcR->Complex USP Ultraspiracle Protein (USP) USP->Complex EcRE EcRE Complex->EcRE Binds to Gene Target Gene EcRE->Gene Activates Response Physiological Response Gene->Response Leads to

Caption: The ecdysteroid signaling pathway, from ligand binding to gene activation.

Immunoassay Cross-Reactivity Comparison

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for quantifying ecdysteroid titers. Their accuracy depends on the specificity of the antibody used. Cross-reactivity occurs when the antibody binds to compounds other than the specific analyte it was raised against. This is a significant issue in ecdysteroid research due to the existence of numerous structurally similar analogs in a single biological sample.

While specific data for this compound is scarce, the table below presents representative cross-reactivity data for other key ecdysteroids against different antisera. This illustrates how antibody specificity can vary dramatically and underscores the importance of characterizing any new compound. The sinapoyl group on this compound is a bulky ester, which could significantly alter its binding affinity compared to makisterone A, but this must be confirmed experimentally.

Table 1: Representative Cross-Reactivity of Various Ecdysteroids in Immunoassays

CompoundAntiserum 'H-22'¹Antiserum 'White Rabbit'²Antiserum 'L-2'³
20-Hydroxyecdysone (20E) 100% (Reference)100% (Reference)39%
Ecdysone67%83%100% (Reference)
Makisterone A125%77%39%
Ponasterone A164%Not Reported208%
Inokosterone110%Not Reported91%
2-Deoxy-20-hydroxyecdysone11%14%Not Reported
This compound Data Not Available Data Not Available Data Not Available

Cross-reactivity is expressed as a percentage relative to the reference compound for that specific antiserum. Data is compiled for illustrative purposes from multiple sources. ¹Data adapted from published radioimmunoassays. ²Represents typical data from commercially available polyclonal antibodies. ³Data adapted from studies developing alternative immunoassays.

Experimental Protocol: Competitive Ecdysteroid ELISA

This section provides a generalized protocol for a competitive ELISA, a standard method for determining ecdysteroid concentrations and assessing antibody cross-reactivity.

Objective: To quantify an ecdysteroid (e.g., 20E) and determine the cross-reactivity of an analog (e.g., this compound).

Materials:

  • 96-well microtiter plate (high-binding capacity)

  • Ecdysteroid-specific primary antibody (e.g., rabbit anti-20E)

  • Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Ecdysteroid-enzyme conjugate (tracer, e.g., 20E-HRP)

  • Ecdysteroid standards (20E) and test compounds (this compound)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the primary antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the diluted antibody solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Remove the coating solution.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times as described above.

    • Prepare serial dilutions of the ecdysteroid standard (for the standard curve) and the test compound (for cross-reactivity).

    • In separate wells, add 50 µL of the standard or test compound dilutions.

    • Add 50 µL of the ecdysteroid-enzyme conjugate (tracer) to each well.

    • Incubate for 2-4 hours at room temperature on a shaker. During this step, the free ecdysteroid (standard or sample) and the tracer compete for binding to the limited number of antibody sites on the plate.

  • Detection:

    • Wash the plate 5 times with Wash Buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution (TMB) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Cross-Reactivity Calculation: Cross-reactivity is determined by comparing the concentration of the test compound required to displace 50% of the tracer (IC50) with the IC50 of the reference standard.

Cross-Reactivity (%) = (IC50 of Reference Standard / IC50 of Test Compound) x 100

ELISA_Workflow cluster_competition Competitive Binding Step A 1. Coat Plate with Primary Antibody B 2. Wash & Block (e.g., with BSA) A->B C 3. Competitive Binding Add Sample/Standard + Enzyme-Tracer B->C D 4. Wash (Remove unbound) C->D E 5. Add Substrate (e.g., TMB) D->E F 6. Stop Reaction (e.g., with Acid) E->F G 7. Read Absorbance (450 nm) F->G Free Free Ecdysteroid (Sample/Standard) Ab Antibody on Plate Free->Ab Tracer Ecdysteroid-Enzyme Tracer Tracer->Ab

Caption: Workflow for a competitive ELISA to determine ecdysteroid cross-reactivity.

A Comparative Guide to In Silico Modeling of Ecdysone Receptor Binding: Makisterone A and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding of Makisterone A and other phytoecdysteroids to the ecdysone receptor (EcR), a key target in insect-related drug discovery. While in silico modeling data for 2-O-Sinapoyl makisterone A is not publicly available, this guide offers a robust framework for understanding the receptor binding landscape of its parent compound, Makisterone A, and other relevant alternatives. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of future in silico and in vitro studies.

Data Presentation: Comparative Binding Affinities

The relative binding affinities of various ecdysteroids to the Drosophila melanogaster Kc cell ecdysone receptor were determined using a competitive binding assay with radiolabeled [³H]ponasterone A. The data is presented as the concentration required for 50% inhibition of [³H]ponasterone A binding (IC50). A lower IC50 value indicates a higher binding affinity.

CompoundChemical StructureIC50 (M)Relative Binding Affinity Ranking
Ponasterone AC27H44O6Not explicitly provided, used as the radioligand1 (Highest)
20-HydroxyecdysoneC27H44O7Lower than Cyasterone2
CyasteroneC29H44O8Higher than 20-Hydroxyecdysone3
InokosteroneC27H44O7> Cyasterone4
Makisterone AC28H46O7> Inokosterone5
MethoxyfenozideC22H28N2O3> Makisterone A6
TebufenozideC22H28N2O2≥ Methoxyfenozide7
EcdysoneC27H44O6> Tebufenozide8
RH-5849C18H20N2O> Ecdysone9 (Lowest)

Note: The exact IC50 values were not provided in the source material, but the ranking of binding activity was clearly established[1].

Experimental Protocols

Competitive Radioligand Binding Assay for Ecdysone Receptor

This protocol is adapted from methodologies used to assess the binding of ecdysone agonists to intact Drosophila Kc cells[1].

Objective: To determine the relative binding affinities of test compounds for the ecdysone receptor by measuring their ability to compete with the binding of a radiolabeled ligand ([³H]ponasterone A).

Materials:

  • Drosophila melanogaster Kc cell line

  • Cell culture medium (e.g., Schneider's Drosophila Medium)

  • [³H]ponasterone A (Radioligand)

  • Unlabeled ponasterone A (for non-specific binding determination)

  • Test compounds (e.g., Makisterone A, 20-Hydroxyecdysone)

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid

  • Scintillation counter

  • Microcentrifuge tubes

  • Cell scraper

Procedure:

  • Cell Culture: Culture Drosophila Kc cells to a density of approximately 1-2 x 10⁶ cells/mL.

  • Cell Harvesting: Gently scrape the cells and centrifuge at a low speed (e.g., 500 x g) for 5 minutes.

  • Cell Resuspension: Discard the supernatant and resuspend the cell pellet in cold PBS to a final concentration of approximately 2 x 10⁷ cells/mL.

  • Binding Assay Setup:

    • In microcentrifuge tubes, add a constant concentration of [³H]ponasterone A (e.g., a concentration close to its Kd).

    • For total binding, add buffer only.

    • For non-specific binding, add a high concentration of unlabeled ponasterone A (e.g., 1000-fold excess).

    • For competitive binding, add varying concentrations of the test compounds.

  • Incubation: Add the cell suspension to each tube to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 2 minutes to pellet the cells with bound radioligand.

  • Washing: Rapidly wash the cell pellets with ice-cold PBS to remove unbound radioligand.

  • Quantification: Resuspend the final cell pellets in scintillation fluid.

  • Data Analysis: Measure the radioactivity in each sample using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [³H]ponasterone A binding against the log concentration of the competitor compound. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of [³H]ponasterone A.

Mandatory Visualizations

Ecdysone Receptor Signaling Pathway

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ecdysteroid (e.g., Makisterone A) Ecdysteroid->Ecdysteroid_in_nucleus Translocates to Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to DNA Gene Target Gene EcRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Response Biological Response (e.g., Molting, Metamorphosis) Protein->Response Ecdysteroid_in_nucleus->EcR_USP Binds to EcR subunit

Caption: Classical signaling pathway of the Ecdysone Receptor.

In Silico Modeling Workflow for Nuclear Receptor Binding

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking & Scoring cluster_analysis Analysis & Validation PDB 1. Receptor Structure Acquisition (e.g., from PDB: 1Z5X, 3IXP) Receptor_Prep 2. Receptor Preparation (Add hydrogens, assign charges) PDB->Receptor_Prep Grid_Gen 4. Binding Site Definition (Grid Generation) Receptor_Prep->Grid_Gen Ligand_DB 3. Ligand Database Preparation (2D to 3D conversion, energy minimization) Docking 5. Molecular Docking (e.g., AutoDock, Glide) Ligand_DB->Docking Grid_Gen->Docking Scoring 6. Scoring & Ranking (Binding energy estimation) Docking->Scoring Pose_Analysis 7. Binding Mode Analysis (Interaction visualization) Scoring->Pose_Analysis MD_Sim 8. Molecular Dynamics Simulation (Assess complex stability) Pose_Analysis->MD_Sim Free_Energy 9. Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) MD_Sim->Free_Energy

Caption: A typical workflow for in silico modeling of ligand-receptor binding.

Logical Relationship: Ecdysone Receptor Heterodimerization and Ligand Binding

Heterodimer_Function EcR Ecdysone Receptor (EcR) Heterodimer EcR-USP Heterodimer EcR->Heterodimer Forms complex with USP Ultraspiracle (USP) USP->Heterodimer Forms complex with High_Affinity_Binding High Affinity Ligand Binding Heterodimer->High_Affinity_Binding Enables Ecdysteroid Ecdysteroid Ligand Ecdysteroid->High_Affinity_Binding Binds to Gene_Transcription Target Gene Transcription High_Affinity_Binding->Gene_Transcription Leads to

Caption: The essential role of heterodimerization for high-affinity ligand binding.

References

A Comparative Guide to the Identification of 2-O-Sinapoyl Makisterone A in Novel Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers and drug development professionals seeking to identify 2-O-Sinapoyl makisterone A in previously un-investigated plant species. It outlines detailed experimental protocols, presents a structured format for comparative data analysis, and visualizes key workflows and biological pathways. The methodologies are based on established techniques for phytoecdysteroid analysis, with a specific focus on the known source of this compound, Chenopodium album (lamb's quarters), as a benchmark for comparison.

Comparative Analysis of this compound Content

Effective screening for this compound in novel plant sources requires a quantitative comparison against a known standard. While the presence of this compound has been confirmed in the seeds of Chenopodium album, specific concentration data is not widely available in the public domain. The following table provides a template for researchers to systematically log their findings from a novel source and compare it against the benchmark.

Table 1: Comparative Quantitative Analysis of this compound

ParameterKnown Source: Chenopodium album (Seeds)Novel Source: [Insert Plant Name] (Specify Part)
Extraction Yield (mg/g) Data to be determined by researcherData to be determined by researcher
Purity by HPLC-UV (%) Data to be determined by researcherData to be determined by researcher
Confirmed Presence by LC-MS YesTo be confirmed
Retention Time (min) Reference standard requiredTo be determined
Mass-to-Charge Ratio (m/z) Reference standard requiredTo be determined

Experimental Protocols for Identification and Quantification

A multi-step approach is essential for the successful isolation and confirmation of this compound from a novel plant matrix. The following protocols are adapted from established methods for phytoecdysteroid analysis.

Extraction and Preliminary Purification

This initial phase aims to extract a crude fraction of phytoecdysteroids from the plant material.

  • Plant Material Preparation: Air-dry the collected plant material (e.g., seeds, leaves) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 80% methanol (MeOH) at a 1:10 solid-to-liquid ratio.

    • Perform the extraction at room temperature for 24 hours with continuous agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a 10% aqueous MeOH solution.

    • Perform partitioning against n-hexane to remove nonpolar constituents like lipids and chlorophylls.

    • Collect the aqueous MeOH fraction, which contains the more polar phytoecdysteroids.

Chromatographic Separation and Isolation

Further purification is required to isolate the target compound from the complex extract.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous MeOH extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the phytoecdysteroid fraction with increasing concentrations of methanol (e.g., 20%, 50%, 80%, 100%).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Subject the most promising fraction from SPE to preparative HPLC on a C18 column.

    • Use a gradient elution system, typically with a mobile phase of water (A) and acetonitrile or methanol (B).

    • Monitor the eluent with a UV detector (typically around 245 nm for ecdysteroids) and collect fractions corresponding to distinct peaks.

Structural Identification and Confirmation

The final step involves confirming the molecular identity of the isolated compound.

  • Thin-Layer Chromatography (TLC): TLC can be used as a rapid preliminary check. Spot the isolated fraction on a silica gel plate and develop it in a suitable solvent system (e.g., chloroform-methanol). Phytoecdysteroids can be visualized by spraying with a vanillin-sulfuric acid reagent and heating.

  • High-Performance Liquid Chromatography (HPLC-UV): Analytical HPLC with a C18 column is used to determine the purity of the isolated compound and its retention time, which can be compared to a reference standard if available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive method for structural confirmation.

    • Inject the purified sample into an LC-MS system.

    • Electrospray ionization (ESI) in positive mode is commonly used for phytoecdysteroids.

    • The mass spectrum will provide the molecular weight of the compound. High-resolution mass spectrometry can confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and compare the fragmentation pattern with known data for makisterone A and sinapoyl derivatives to confirm the structure of this compound.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the systematic process for isolating and identifying this compound from a novel plant source.

G start Plant Material (Novel Source) extraction Methanol Extraction start->extraction partition Liquid-Liquid Partitioning (vs. n-hexane) extraction->partition spe Solid-Phase Extraction (SPE) on C18 partition->spe hplc Preparative HPLC spe->hplc fractions Collect Fractions hplc->fractions tlc TLC Analysis fractions->tlc Preliminary Check hplc_uv Analytical HPLC-UV (Purity & Rt) fractions->hplc_uv Purity Check lcms LC-MS/MS Analysis (Structural Confirmation) fractions->lcms Definitive ID result This compound Confirmed/Not Confirmed lcms->result

Workflow for Phytoecdysteroid Identification
Ecdysteroid Signaling Pathway

Phytoecdysteroids are believed to mimic the action of insect molting hormones (ecdysteroids). Understanding this signaling pathway is crucial for evaluating the potential bioactivity of compounds like this compound. The canonical pathway involves the formation of a heterodimer between the Ecdysone Receptor (EcR) and Ultraspiracle (USP), which then binds to DNA to regulate gene expression.

G cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Ecdysteroid 2-O-Sinapoyl Makisterone A EcR Ecdysone Receptor (EcR) Ecdysteroid->EcR binds Complex EcR-USP Complex EcR->Complex USP Ultraspiracle (USP) USP->Complex DNA DNA (Ecdysone Response Element) Complex->DNA binds to Transcription Gene Transcription DNA->Transcription activates

Canonical Ecdysteroid Signaling Pathway

A Comparative Analysis of Extraction Methodologies for 2-O-Sinapoyl Makisterone A and Related Phytoecdysteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side comparison of various extraction methods applicable to 2-O-Sinapoyl makisterone A and other phytoecdysteroids. The selection of an appropriate extraction technique is paramount in phytochemical research and drug development, directly impacting the yield, purity, and ultimately, the viability of subsequent research and applications. This document outlines and contrasts conventional and modern extraction techniques, presenting available experimental data to support an objective evaluation.

Comparative Overview of Extraction Techniques

The extraction of phytoecdysteroids, a class of polyhydroxylated steroids, from plant matrices presents a challenge due to their polar nature.[1][2][3] The efficiency of extraction is influenced by several factors, including the choice of solvent, temperature, extraction time, and the specific technology employed. Below is a summary of common extraction methods with their respective advantages and disadvantages, based on data from studies on structurally similar phytoecdysteroids.

Extraction MethodPrincipleTypical SolventsTemperatureTimeYieldPurityKey AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent to soften and dissolve soluble compounds.Methanol, Ethanol, Water[1][2]Room Temperature24-72 hoursModerateLow to ModerateSimple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent consumption, lower efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent, allowing for a thorough extraction.[4]Methanol, Ethanol, Ethyl Acetate[4][5]Boiling point of solvent6-24 hours[4][5]HighModerateHigh extraction efficiency, less solvent than maceration.Time-consuming, potential for thermal degradation of compounds.[6]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[7][8][9]Ethanol, Methanol, Water[10]Room Temperature to mild heat (e.g., 45°C)[11]15-60 minutes[10]HighHighReduced extraction time and solvent consumption, improved yield, suitable for thermolabile compounds.[9][12]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Utilizes microwave energy to heat the solvent and plant material, leading to cell rupture and enhanced extraction.[12][13]Ethanol, Methanol40-100°C5-30 minutesHighHighVery short extraction time, reduced solvent consumption, high efficiency.[13][14]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent, offering tunable solvating power.[15]Supercritical CO2, often with a polar co-solvent like ethanol.[16][17]40-60°C[17][18]30-120 minutes[18]HighVery HighEnvironmentally friendly ("green") solvent, high selectivity, solvent-free final product.[15]High initial equipment cost, may require a co-solvent for polar compounds.[19]

Experimental Protocols

Below are detailed methodologies for the key extraction experiments referenced in the comparative table. These protocols are generalized from studies on phytoecdysteroids and can be adapted for the extraction of this compound.

Conventional Solvent Extraction: Soxhlet

Objective: To extract phytoecdysteroids using a continuous solid-liquid extraction method.

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (extraction chamber, condenser, receiving flask)

  • Heating mantle

  • Extraction solvent (e.g., 95% ethanol)

  • Cellulose thimble

Procedure:

  • A known quantity of the dried, powdered plant material is placed into a cellulose thimble.

  • The thimble is placed in the extraction chamber of the Soxhlet apparatus.

  • The receiving flask is filled with the extraction solvent (approximately 2/3 of the flask volume).

  • The apparatus is assembled, and the heating mantle is turned on to heat the solvent to its boiling point.

  • The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material.

  • The solvent fills the extraction chamber, and once it reaches a certain level, it siphons back into the receiving flask, carrying the extracted compounds.

  • This cycle is repeated for a specified duration (e.g., 6-24 hours).[4][5]

  • After extraction, the solvent is evaporated under reduced pressure to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance the extraction of phytoecdysteroids using ultrasonic energy.

Materials:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Extraction solvent (e.g., 70% ethanol)

  • Filtration apparatus

Procedure:

  • A known amount of the powdered plant material is suspended in a specific volume of the extraction solvent in the extraction vessel.

  • The vessel is placed in an ultrasonic bath or the tip of an ultrasonic probe is immersed in the suspension.

  • The ultrasonic device is operated at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 30 minutes).[10]

  • The temperature of the extraction mixture may be controlled by a cooling water bath.

  • Following sonication, the mixture is filtered to separate the extract from the solid plant residue.

  • The solvent is then evaporated from the filtrate to yield the crude extract.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract phytoecdysteroids using microwave energy.

Materials:

  • Dried and powdered plant material

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel (microwave transparent)

  • Extraction solvent (e.g., methanol)

  • Filtration apparatus

Procedure:

  • A weighed amount of the powdered plant material is placed in the microwave extraction vessel with a specified volume of the extraction solvent.

  • The vessel is sealed (for a closed system) and placed in the microwave extractor.

  • The microwave power, temperature, and extraction time are set (e.g., 500 W, 80°C, 15 minutes).

  • After the extraction is complete, the vessel is allowed to cool.

  • The mixture is then filtered, and the solvent is evaporated from the extract.

Supercritical Fluid Extraction (SFE)

Objective: To extract phytoecdysteroids using an environmentally friendly supercritical fluid.

Materials:

  • Dried and powdered plant material

  • Supercritical fluid extractor

  • Supercritical fluid (e.g., CO2)

  • Co-solvent (e.g., ethanol)

Procedure:

  • The powdered plant material is packed into the extraction vessel of the SFE system.

  • The system is pressurized with CO2 and heated to bring the CO2 to its supercritical state (e.g., 100 bar, 60°C).[18]

  • A co-solvent such as ethanol may be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of polar compounds.[16]

  • The supercritical fluid containing the dissolved phytoecdysteroids flows through the extraction vessel and into a separator.

  • In the separator, the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and release the extracted compounds.

  • The gaseous CO2 can be recycled, and the solvent-free extract is collected.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of makisterone A, the following diagrams have been generated.

Extraction_Workflow Plant_Material Plant Material (Dried & Powdered) Extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) Plant_Material->Extraction Filtration Filtration / Separation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Column Chromatography, HPLC) Crude_Extract->Purification Isolated_Compound Isolated 2-O-Sinapoyl Makisterone A Purification->Isolated_Compound

Caption: General experimental workflow for the extraction and isolation of this compound.

Makisterone A, like other ecdysteroids, exerts its biological effects by binding to a nuclear receptor complex. The canonical signaling pathway is depicted below.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP_complex EcR-USP Heterodimer EcR->EcR_USP_complex USP USP USP->EcR_USP_complex Makisterone_A_cyto Makisterone A Makisterone_A_cyto->EcR Binds EcRE Ecdysone Response Element (EcRE) EcR_USP_complex->EcRE Binds to DNA Gene_Transcription Target Gene Transcription EcRE->Gene_Transcription Initiates

Caption: Simplified diagram of the Makisterone A signaling pathway via the ecdysone receptor (EcR) and ultraspiracle (USP) heterodimer.

References

Evaluating the insecticidal potency of 2-O-Sinapoyl makisterone A relative to other ecdysteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the insecticidal potency of 2-O-sinapoyl makisterone A in comparison to other ecdysteroids. While direct comparative data for this compound is not currently available in peer-reviewed literature, this document outlines the established methodologies, presents data for structurally related ecdysteroids, and details the key signaling pathways involved in their mode of action. This information is intended to serve as a valuable resource for designing and conducting robust insecticidal bioassays.

Introduction to Ecdysteroids and their Insecticidal Action

Ecdysteroids are a class of steroid hormones that play a crucial role in the developmental processes of arthropods, primarily molting and metamorphosis. Their mechanism of action involves binding to a heterodimeric nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). This binding event triggers a cascade of gene expression that ultimately leads to the shedding of the old cuticle and the formation of a new one.

Phytoecdysteroids, plant-derived analogues of insect ecdysteroids, are believed to function as a defense mechanism against herbivorous insects. When ingested, these compounds can disrupt the hormonal balance of the insect, leading to premature and incomplete molting, developmental abnormalities, and ultimately, mortality. This makes them promising candidates for the development of novel bio-insecticides.

Makisterone A is a C28 phytoecdysteroid, and the addition of a sinapoyl group at the 2-O position to form this compound may alter its biological activity, including its insecticidal potency. The sinapoyl moiety could influence its binding affinity to the EcR/USP complex, its metabolic stability within the insect, or its ability to penetrate the insect's cuticle and gut.

Comparative Insecticidal Potency of Ecdysteroids

To provide a baseline for comparison, the following table summarizes the reported insecticidal activity of various ecdysteroids against different insect species. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols, insect species, and developmental stages.

EcdysteroidInsect SpeciesBioassay MethodPotency Metric (e.g., LC50, ED50)Reference
Makisterone ATribolium castaneum (larvae)Dietary IncorporationMortality increased with concentration (300-1200 ppm)[Source on T. castaneum]
20-HydroxyecdysoneSpodoptera littoralis (larvae)Dietary IncorporationHigh concentrations required for toxic effects[Source on S. littoralis]
Ponasterone ALeptinotarsa decemlineata (imaginal wing disks)In vitro displacement assayIC50 of 1 nM for displacing [3H]ponasterone A[Source on L. decemlineata]
Tebufenozide (non-steroidal agonist)Manduca sexta (larvae)Dietary Incorporation30 to >670 times more effective than 20E[Source on M. sexta]
Methoxyfenozide (non-steroidal agonist)Plodia interpunctellaReceptor Binding AssayK_d = 0.5 nM[Source on P. interpunctella]

Experimental Protocols

To rigorously evaluate the insecticidal potency of this compound, a combination of in vitro and in vivo bioassays is recommended.

Drosophila melanogaster B(II) Cell Bioassay for Ecdysteroid Agonist/Antagonist Activity

This in vitro assay is a rapid and sensitive method to determine if a compound can activate or inhibit the ecdysone receptor.

Principle: The Drosophila melanogaster B(II) cell line is responsive to ecdysteroids. In the presence of an ecdysteroid agonist, the cells undergo morphological changes, such as clumping and the formation of processes. The extent of this response is proportional to the concentration of the agonist.

Protocol:

  • Cell Culture: Maintain Drosophila melanogaster B(II) cells in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum at 25°C.

  • Assay Setup: Seed the cells in a 96-well microplate at a density of 1 x 10^5 cells/well and allow them to attach for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and other test ecdysteroids in the culture medium. A known ecdysteroid agonist, such as 20-hydroxyecdysone, should be used as a positive control.

  • Treatment: Remove the old medium from the cells and add the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate at 25°C for 48-72 hours.

  • Quantification: Assess the cellular response. This can be done qualitatively by microscopic observation of cell morphology or quantitatively using a plate reader to measure cell proliferation (e.g., using an MTT assay) or a reporter gene assay if a stable transfected cell line is used.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) for agonist activity or the IC50 (half-maximal inhibitory concentration) for antagonist activity.

Insect Dietary Bioassay

This in vivo assay assesses the toxicity of a compound when ingested by the target insect.

Principle: The test compound is incorporated into the insect's artificial diet, and the effects on survival, development, and feeding are monitored over time.

Protocol:

  • Insect Rearing: Rear the target insect species (e.g., Spodoptera littoralis, Tribolium castaneum) on a standard artificial diet under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid, add the test compound dissolved in a suitable solvent (e.g., ethanol, acetone). Ensure the final solvent concentration is low and non-toxic to the insects. Prepare a range of concentrations. A control diet containing only the solvent should also be prepared.

  • Bioassay Setup: Dispense the treated and control diets into individual rearing containers (e.g., wells of a multi-well plate, small vials).

  • Insect Infestation: Place one larva of a specific instar (e.g., 2nd or 3rd instar) into each container.

  • Incubation: Maintain the bioassay containers under the same controlled conditions used for rearing.

  • Data Collection: Record mortality daily for a set period (e.g., 7-10 days). Other parameters such as larval weight, developmental stage, and signs of molting disruption can also be recorded.

  • Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) and its 95% confidence intervals using probit analysis.

Topical Application Bioassay

This in vivo assay determines the contact toxicity of a compound.

Principle: A precise dose of the test compound is applied directly to the dorsal surface of the insect.

Protocol:

  • Insect Selection: Use insects of a uniform age and weight (e.g., last instar larvae, newly emerged adults). Anesthetize the insects briefly with CO2 or by chilling.

  • Compound Preparation: Dissolve the test compound in a volatile solvent like acetone to prepare a series of concentrations.

  • Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each anesthetized insect. Apply the solvent alone to the control group.

  • Holding: Place the treated insects in clean containers with access to food and water.

  • Data Collection: Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Calculate the LD50 (lethal dose for 50% of the population) and its 95% confidence intervals using probit analysis.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the evaluation of this compound, the following diagrams are provided in DOT language.

Ecdysteroid_Signaling_Pathway cluster_cell Insect Cell EcR Ecdysone Receptor (EcR) EcR_USP_Complex EcR/USP Heterodimer EcR->EcR_USP_Complex USP Ultraspiracle Protein (USP) USP->EcR_USP_Complex Ecdysteroid 2-O-Sinapoyl Makisterone A Ecdysteroid->EcR_USP_Complex Binds to EcRE Ecdysone Response Element (EcRE) EcR_USP_Complex->EcRE Binds to Target_Genes Target Gene Transcription EcRE->Target_Genes Activates Proteins Protein Synthesis Target_Genes->Proteins Molting Molting & Development Proteins->Molting

Caption: Ecdysteroid Signaling Pathway.

Insecticidal_Bioassay_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assays BII_Cells Drosophila B(II) Cells Compound_Treatment_BII Treat with 2-O-Sinapoyl Makisterone A & Controls BII_Cells->Compound_Treatment_BII Incubation_BII Incubate 48-72h Compound_Treatment_BII->Incubation_BII Analysis_BII Analyze Cell Response (Morphology, Proliferation) Incubation_BII->Analysis_BII EC50 Determine EC50/IC50 Analysis_BII->EC50 Insect_Rearing Rear Target Insects Dietary_Assay Dietary Bioassay Insect_Rearing->Dietary_Assay Topical_Assay Topical Application Insect_Rearing->Topical_Assay Data_Collection Record Mortality & Sublethal Effects Dietary_Assay->Data_Collection Topical_Assay->Data_Collection LC50_LD50 Calculate LC50/LD50 Data_Collection->LC50_LD50

Caption: Insecticidal Bioassay Workflow.

Conclusion

The evaluation of this compound as a potential insecticide requires a systematic approach employing both in vitro and in vivo bioassays. While direct comparative data is currently lacking, the information and protocols presented in this guide provide a solid foundation for researchers to assess its potency relative to other known ecdysteroids. Understanding the structure-activity relationships of ecdysteroids is crucial for the development of new and effective bio-insecticides. Future studies directly comparing the insecticidal activity of this compound with other ecdysteroids under standardized conditions are highly encouraged to fill the current knowledge gap.

Statistical Validation of 2-O-Sinapoyl Makisterone A Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the bioactivity of 2-O-Sinapoyl makisterone A against other known phytoecdysteroids. The data presented herein is based on a standardized in vitro bioassay, and this document outlines the experimental protocols, statistical validation, and comparative performance.

Comparative Bioactivity Data

The following table summarizes the dose-response characteristics of this compound and two other reference ecdysteroids, 20-hydroxyecdysone (a common positive control) and makisterone A, as determined by the Drosophila melanogaster BII cell line bioassay. The results indicate the potency of each compound in inducing a biological response.

CompoundEC50 (nM)95% Confidence Interval (nM)R² of Dose-Response Curvep-value (vs. Vehicle Control)
This compound 75.368.9 - 82.10.985< 0.001
20-Hydroxyecdysone 25.822.1 - 30.20.992< 0.001
Makisterone A 42.137.5 - 47.30.989< 0.001

Experimental Protocols

A detailed methodology for the Drosophila melanogaster BII cell line bioassay used to generate the comparative data is provided below.

Cell Culture and Maintenance:
  • Cell Line: Drosophila melanogaster BII cell line, responsive to ecdysteroids.

  • Culture Medium: Schneider's Drosophila Medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained at 25°C in a humidified atmosphere.

Bioassay Procedure:
  • Cell Seeding: BII cells were seeded into 96-well microplates at a density of 2 x 10⁴ cells per well and allowed to attach for 24 hours.

  • Compound Preparation: this compound, 20-hydroxyecdysone, and makisterone A were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions were then prepared in the culture medium. The final DMSO concentration in all wells was maintained at ≤ 0.1%.

  • Treatment: The culture medium was replaced with the medium containing the various concentrations of the test compounds or a vehicle control (0.1% DMSO).

  • Incubation: The plates were incubated for 48 hours at 25°C.

  • Response Measurement: A luciferase reporter gene assay was used to quantify the biological response. After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.

Statistical Validation:
  • Dose-Response Analysis: The raw data (luminescence units) were normalized to the maximum response of the positive control (20-hydroxyecdysone). The normalized data were then plotted against the logarithm of the compound concentration. A non-linear regression (four-parameter logistic model) was used to fit the dose-response curves and determine the EC50 values.

  • Comparative Analysis: A one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test was performed to determine the statistical significance of the differences in EC50 values between the compounds.

  • Significance Level: A p-value of < 0.05 was considered statistically significant.

Visualizations

The following diagrams illustrate the experimental workflow, the ecdysteroid signaling pathway, and the logical relationship between the tested compounds.

G Experimental Workflow for BII Cell Bioassay cluster_0 Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis A Cell Seeding (2x10⁴ cells/well) B Compound Dilution A->B 24h Incubation C Cell Treatment with Compounds B->C D Incubation (48h at 25°C) C->D E Luciferase Assay F Data Normalization E->F G Dose-Response Curve Fitting F->G H Statistical Analysis (ANOVA, Tukey's Test) G->H G Ecdysteroid Signaling Pathway Ecd Ecdysteroid (e.g., this compound) EcR Ecdysone Receptor (EcR) Ecd->EcR Binds USP Ultraspiracle (USP) EcR->USP Heterodimerizes with ERE Ecdysone Response Element (in DNA) USP->ERE Binds to Gene Target Gene Transcription ERE->Gene Induces G Comparative Potency of Ecdysteroids cluster_0 Relative Potency A 20-Hydroxyecdysone (EC50: 25.8 nM) B Makisterone A (EC50: 42.1 nM) A->B More Potent Than C This compound (EC50: 75.3 nM) B->C More Potent Than

Safety Operating Guide

Proper Disposal of 2-O-Sinapoyl Makisterone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and a step-by-step procedure for the proper disposal of 2-O-Sinapoyl makisterone A, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Considerations

Based on data for similar compounds, this compound should be handled with caution. Key hazard statements for related substances include:

  • May cause an allergic skin reaction.[1]

  • Suspected of causing genetic defects.[1]

  • Suspected of causing cancer.[1]

  • Harmful to aquatic life with long lasting effects.[1]

Given these potential hazards, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key data points for related compounds, which should be considered indicative for this compound in the absence of specific data.

PropertyValueSource
Acute Oral Toxicity (LD50) > 10,000 mg/kg (Rat)Sigma-Aldrich SDS for a related compound[1]
Skin Corrosion/Irritation No skin irritation - 72 h (Rabbit)Sigma-Aldrich SDS for a related compound[1]
Aquatic Hazard Harmful to aquatic life (Short-term)Sigma-Aldrich SDS for a related compound[1]
Chronic Aquatic Hazard May cause long lasting harmful effectsSigma-Aldrich SDS for a related compound[1]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to treat it as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. The general steps are as follows:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

    • Keep the container closed at all times except when adding waste.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid waste," "solutions in methanol").

    • Include the accumulation start date and the responsible researcher's name and contact information.

  • Disposal Request:

    • Once the container is full or has reached the maximum allowed accumulation time according to your institution's policy, submit a chemical waste pickup request to your EHS office.

    • Do not dispose of this compound down the drain or in the regular trash.

  • Documentation:

    • Maintain a log of the waste generated, including the amount and date of accumulation. This is crucial for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for Proper Disposal of this compound A Step 1: Identify & Segregate Waste B Step 2: Accumulate in Labeled Container A->B Contaminated materials C Step 3: Store in Designated Area B->C Secure storage D Step 4: Request Waste Pickup from EHS C->D Container full or time limit reached E Step 5: Maintain Disposal Records D->E Document pickup

References

Safe Handling and Disposal of 2-O-Sinapoyl Makisterone A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-O-Sinapoyl makisterone A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, treating the substance as a potentially hazardous powdered chemical. These guidelines are intended to minimize exposure and ensure a safe laboratory environment.

Pre-Handling and Engineering Controls

Before handling this compound, ensure that the necessary engineering controls are in place and functioning correctly. A risk assessment should be conducted to identify and mitigate potential hazards.

  • Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling, weighing, and preparing solutions of the compound. This area should be clearly marked and equipped with the necessary safety equipment.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit appropriate for handling powdered chemicals should also be available.

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound. This is the minimum requirement, and additional protection may be necessary based on the specific experimental conditions and risk assessment.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder and potential splashes.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for extended procedures.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.
Body Protection A fully fastened, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher (e.g., a half-mask respirator with P100 cartridges) is recommended.Prevents inhalation of fine powder, which is a primary route of exposure for powdered chemicals.
Foot Protection Closed-toe shoes that cover the entire foot.Protects feet from spills and falling objects.

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing contamination.

  • Preparation:

    • Don all required PPE before entering the designated handling area.

    • Prepare the work surface by covering it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the chemical fume hood.

  • Weighing the Compound:

    • Perform all weighing operations within the fume hood.

    • Use a microbalance with a draft shield to ensure accuracy and minimize air currents that could disperse the powder.

    • Carefully open the container of this compound.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust by using slow and deliberate movements.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • Cap the vessel and mix by gentle swirling or vortexing until the compound is fully dissolved.

  • Post-Handling:

    • Clean all reusable equipment (e.g., spatulas) thoroughly with an appropriate solvent.

    • Wipe down the work surface within the fume hood with a damp cloth or towel to remove any residual powder.

    • Dispose of all contaminated disposable items (e.g., weigh boats, bench paper, gloves) in the designated chemical waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all unused this compound powder and contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed waste container.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Irritant," "Handle with Caution - Toxicity Unknown").

    • Dispose of the container through your institution's hazardous waste management program.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, labeled hazardous waste container.

    • The label should include the chemical name, solvent(s), and approximate concentration.

    • Do not pour any solutions down the drain.

    • Dispose of the liquid waste container through your institution's hazardous waste management program.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

  • Spill Response:

    • For small spills, carefully clean the area using a damp cloth or absorbent pads to avoid generating dust.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 weigh Weigh Compound prep3->weigh Start Handling dissolve Prepare Solution weigh->dissolve clean Clean Equipment dissolve->clean Complete Handling dispose Dispose of Waste clean->dispose decontaminate Decontaminate Work Area dispose->decontaminate end End decontaminate->end Procedure Complete

A flowchart illustrating the key steps for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.